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  • Product: 2-Amino-3,5-dichloro-6-methylpyridine
  • CAS: 22137-52-6

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties of 2-Amino-3,5-dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3,5-dichloro-6-methylpyridine is a substituted pyridine derivative of significant interest in the fields of pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloro-6-methylpyridine is a substituted pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its structural features, including the amino group and chlorine substituents on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. Understanding the physical properties of this compound is crucial for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known physical properties of 2-Amino-3,5-dichloro-6-methylpyridine, details on experimental methodologies for their determination, and a visualization of its role in synthetic chemistry.

Core Physical Properties

The physical characteristics of 2-Amino-3,5-dichloro-6-methylpyridine are summarized in the table below. These properties are essential for laboratory use, including determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
Chemical Name 2-Amino-3,5-dichloro-6-methylpyridineN/A
Synonyms 6-Amino-3,5-dichloro-2-picoline[1][2]
CAS Number 22137-52-6[1]
Molecular Formula C₆H₆Cl₂N₂N/A
Molecular Weight 177.03 g/mol N/A
Appearance Off-white to pale yellow or light yellow to brown crystalline powder[1][2]
Melting Point 132-136 °C[1]
Boiling Point Data not readily availableN/A
Density Data not readily availableN/A
Solubility Data not readily availableN/A
Purity >97.0% (TLC) or ≥98% (HPLC)[1][2]
Storage Store at 0-8°CN/A

Experimental Protocols

The determination of the physical properties of a solid organic compound like 2-Amino-3,5-dichloro-6-methylpyridine involves standardized laboratory techniques. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline 2-Amino-3,5-dichloro-6-methylpyridine is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A narrow melting range (e.g., 0.5-2 °C) is indicative of a high degree of purity.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for identifying suitable solvents for reactions, purification, and formulation.

Objective: To qualitatively or quantitatively determine the solubility of 2-Amino-3,5-dichloro-6-methylpyridine in a range of common laboratory solvents.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period at a controlled temperature (usually room temperature).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

  • Classification: The solubility is classified as soluble, partially soluble, or insoluble based on the visual observation.

Synthetic Pathway Visualization

2-Amino-3,5-dichloro-6-methylpyridine is a valuable intermediate in the synthesis of various heterocyclic compounds. The following diagram illustrates a generalized workflow for the synthesis of substituted 2-aminopyridines, highlighting the role of such precursors.

G start Starting Materials (e.g., Substituted Pyridine) intermediate1 Chlorinated Pyridine Intermediate start->intermediate1 Chlorination reagent1 Chlorinating Agent (e.g., NCS, Cl2) product 2-Amino-3,5-dichloro-6-methylpyridine (or other substituted aminopyridines) intermediate1->product Amination reagent2 Aminating Agent (e.g., NH3, Amine) purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Final Product (Pharmaceutical or Agrochemical) purification->final_product Further Synthesis

References

Exploratory

An In-depth Technical Guide on the Chemical Structure and Bonding of 2-Amino-3,5-dichloro-6-methylpyridine

Abstract: This technical guide provides a detailed analysis of the chemical structure and bonding of 2-Amino-3,5-dichloro-6-methylpyridine (CAS No. 22137-52-6). It is intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed analysis of the chemical structure and bonding of 2-Amino-3,5-dichloro-6-methylpyridine (CAS No. 22137-52-6). It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and materials science. This document compiles key structural and spectroscopic data, drawing upon computational studies and experimental data from closely related analogues to elucidate the molecule's core characteristics. Detailed experimental protocols for the synthesis and characterization of similar compounds are also presented.

Introduction

2-Amino-3,5-dichloro-6-methylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring an amino group, a methyl group, and two chlorine atoms on the pyridine ring, provides a unique combination of reactivity, selectivity, and stability.[1] These characteristics make it a valuable intermediate for developing novel herbicides, fungicides, and potential therapeutic agents.[1] Understanding its precise chemical structure and bonding is paramount for predicting its reactivity, metabolic pathways, and interactions with biological targets.

Compound Identification:

  • Systematic Name: 3,5-Dichloro-6-methylpyridin-2-amine[2]

  • Common Synonyms: 6-Amino-3,5-dichloro-2-picoline[3]

  • CAS Number: 22137-52-6[3][4]

  • Molecular Formula: C₆H₆Cl₂N₂[2][4]

  • Molecular Weight: 177.03 g/mol [2][4]

Chemical Structure and Geometry

The molecular structure of 2-Amino-3,5-dichloro-6-methylpyridine consists of a central pyridine ring substituted at positions 2, 3, 5, and 6. The pyridine ring, an aromatic heterocycle, is inherently planar. The substituents—an amino (-NH₂) group at C2, two chloro (-Cl) atoms at C3 and C5, and a methyl (-CH₃) group at C6—will lie in or close to this plane.

chemical_structure N1 N C2 C N1->C2 C3 C C2->C3 N_amino NH₂ C2->N_amino C4 C C3->C4 Cl3 Cl C3->Cl3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 Cl5 Cl C5->Cl5 C6->N1 C_methyl CH₃ C6->C_methyl

Caption: 2D structure of 2-Amino-3,5-dichloro-6-methylpyridine.

Bond Lengths and Angles

While specific experimental X-ray crystallography data for 2-Amino-3,5-dichloro-6-methylpyridine is not publicly available, theoretical calculations and data from analogous structures provide reliable estimates for its geometric parameters. The geometry is primarily dictated by the sp² hybridization of the atoms in the pyridine ring. The bond lengths and angles presented below are typical values for substituted aminopyridine systems, derived from computational studies and crystal structures of related compounds.[5][6]

BondTypical Length (Å)Bond AngleTypical Angle (°)
C-N (ring)1.33 - 1.35C-N-C (ring)~116 - 118
C-C (ring)1.38 - 1.40N-C-C (ring)~122 - 125
C-C-C (ring)~118 - 120C-C-Cl~119 - 121
C-NH₂~1.36C-C-NH₂~118 - 122
C-Cl~1.74N-C-Cl~115 - 117
C-CH₃~1.51C-C-CH₃~120 - 122
N-H~1.01H-N-H~115 - 119
C-H (methyl)~1.09H-C-H (methyl)~109.5
Note: These values are estimates based on structurally similar compounds and DFT calculations.[5][6][7]

Spectroscopic Data and Bonding Analysis

Spectroscopic techniques are essential for confirming the structure and understanding the electronic environment of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure. The expected absorption bands for 2-Amino-3,5-dichloro-6-methylpyridine are summarized below, based on data from similar compounds like 2-amino-4,6-dichloropyrimidine and other aminopyridines.[8][9]

Wavenumber (cm⁻¹)IntensityAssignment
3490 - 3300MediumN-H asymmetric & symmetric stretching (NH₂)
3100 - 3000WeakAromatic C-H stretching
2980 - 2850WeakAliphatic C-H stretching (CH₃)
1650 - 1590StrongNH₂ scissoring (bending)
1580 - 1450StrongC=C and C=N ring stretching vibrations
1460 - 1430MediumCH₃ asymmetric bending
1380 - 1360MediumCH₃ symmetric bending
1100 - 1000StrongC-N stretching
850 - 750StrongC-Cl stretching
~700StrongC-H out-of-plane bending
Note: Data compiled from analyses of related structures.[8][9]

The presence of two strong electron-withdrawing chlorine atoms is expected to influence the frequency of the pyridine ring vibrations. The amino group's characteristic N-H stretching and bending vibrations are key identifiers in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the aromatic proton, a broad singlet for the amino protons, and a singlet for the methyl protons.

Chemical Shift (δ ppm)MultiplicityAssignment
~7.5 - 8.0Singlet (s)Aromatic H (at C4)
~4.5 - 5.5Broad Singlet (br s)Amino H (NH₂)
~2.4 - 2.6Singlet (s)Methyl H (CH₃)
Note: Predicted shifts are based on data from analogous compounds like 2-amino-6-methylpyridine and 2-chloro-5-methylpyridine.[10][11]

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N, Cl).

Chemical Shift (δ ppm)Assignment
~158 - 162C2 (C-NH₂)
~150 - 155C6 (C-CH₃)
~140 - 145C4 (C-H)
~120 - 125C3 (C-Cl)
~115 - 120C5 (C-Cl)
~20 - 25C7 (-CH₃)
Note: Predicted shifts based on established substituent effects on the pyridine ring.

Experimental Protocols

General Synthesis Protocol: Electrophilic Chlorination

A common route involves the direct chlorination of a suitable aminomethylpyridine precursor using a chlorinating agent like N-chlorosuccinimide (NCS).

Starting Material: 2-Amino-6-methylpyridine.

Reagent: N-Chlorosuccinimide (NCS).

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile, or a chlorinated solvent like Dichloromethane (DCM).

Procedure:

  • The starting material, 2-Amino-6-methylpyridine, is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • The solution is cooled in an ice bath to 0-5 °C.

  • N-Chlorosuccinimide (approximately 2.2 equivalents to achieve dichlorination) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The amino group directs the electrophilic substitution to the ortho and para positions (C3 and C5).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Amino-3,5-dichloro-6-methylpyridine.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.

characterization_workflow synthesis Synthesis of Crude Product purification Purification (Column Chromatography / Recrystallization) synthesis->purification structure_id Structural Identification purification->structure_id nmr NMR Spectroscopy (¹H, ¹³C) structure_id->nmr ir FTIR Spectroscopy structure_id->ir ms Mass Spectrometry (MS) structure_id->ms purity_analysis Purity & Final Confirmation structure_id->purity_analysis hplc HPLC / GC Analysis purity_analysis->hplc mp Melting Point Determination purity_analysis->mp final_product Pure Compound (>97%) purity_analysis->final_product

Caption: Standard workflow for synthesis and characterization.

Conclusion

This guide has provided a comprehensive overview of the chemical structure and bonding of 2-Amino-3,5-dichloro-6-methylpyridine. By integrating theoretical predictions with experimental data from analogous compounds, a detailed picture of its molecular geometry and spectroscopic properties has been established. The outlined synthetic and characterization protocols offer a practical framework for researchers working with this and similar heterocyclic compounds. This foundational knowledge is critical for the effective application of this versatile molecule in the ongoing development of new pharmaceuticals and agrochemicals.

References

Foundational

An In-depth Technical Guide to 2-Amino-3,5-dichloro-6-methylpyridine (CAS: 22137-52-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3,5-dichloro-6-methylpyridine, a key hete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3,5-dichloro-6-methylpyridine, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its properties, outlines a putative synthesis protocol based on related compounds, and discusses its potential applications in drug discovery and development. The information is presented to support researchers and scientists in utilizing this compound for their research endeavors.

Introduction

2-Amino-3,5-dichloro-6-methylpyridine, also known as 6-Amino-3,5-dichloro-2-picoline, is a substituted pyridine derivative with significant potential as a versatile intermediate in organic synthesis. Its chlorinated and methylated pyridine core, combined with a reactive amino group, makes it a valuable precursor for the development of a wide range of biologically active molecules. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. This guide aims to provide a detailed repository of technical information for professionals working with this compound.

Chemical and Physical Properties

The fundamental properties of 2-Amino-3,5-dichloro-6-methylpyridine are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 22137-52-6[1]
Molecular Formula C₆H₆Cl₂N₂[1]
Molecular Weight 177.03 g/mol [1]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 132-136 °C[1]
Boiling Point 242 °C at 760 mmHg (Predicted)
Density 1.414 g/cm³ (Predicted)
Purity >97.0%[1]
Synonyms 6-Amino-3,5-dichloro-2-picoline[1]

Synthesis and Purification

Putative Experimental Protocol: Chlorination of 2-Amino-6-methylpyridine

A potential synthetic pathway involves the direct chlorination of 2-amino-6-methylpyridine. A plausible approach, adapted from the synthesis of 2-amino-3,5-dichloropyridine, would utilize a chlorinating agent such as N-chlorosuccinimide (NCS).

Reaction Scheme:

G reactant 2-Amino-6-methylpyridine product 2-Amino-3,5-dichloro-6-methylpyridine reactant->product Chlorination reagent N-Chlorosuccinimide (NCS) Solvent (e.g., Acetonitrile) Heat

Caption: Proposed synthesis of 2-Amino-3,5-dichloro-6-methylpyridine.

Materials:

  • 2-Amino-6-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine in acetonitrile.

  • Add N-chlorosuccinimide (approximately 2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a dilute HCl solution, a saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2-Amino-3,5-dichloro-6-methylpyridine.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2-Amino-6-methylpyridine in Acetonitrile add_ncs Add N-Chlorosuccinimide start->add_ncs reflux Reflux and Monitor by TLC add_ncs->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with HCl, NaHCO3, Brine dissolve->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure 2-Amino-3,5-dichloro-6-methylpyridine chromatography->product

Caption: Step-by-step workflow for the synthesis and purification.

Spectral Data (Predicted)

As of the date of this document, experimental spectral data for 2-Amino-3,5-dichloro-6-methylpyridine is not widely published. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the aromatic proton. The chemical shifts would be influenced by the electron-withdrawing chloro groups and the electron-donating amino group.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be significantly affected by the attached substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.03 g/mol ), along with characteristic isotopic peaks for the two chlorine atoms.

Biological Activity and Potential Applications

While specific biological activities for 2-Amino-3,5-dichloro-6-methylpyridine have not been extensively reported, the broader class of substituted 2-aminopyridines is of significant interest in drug discovery.[1][3] These compounds have been investigated for a range of therapeutic applications.

Potential as a Scaffold in Drug Discovery

The 2-aminopyridine moiety is a well-established pharmacophore.[1][3] The presence of two chlorine atoms and a methyl group on the pyridine ring of the title compound offers several advantages for drug design:

  • Modulation of Physicochemical Properties: The chloro and methyl groups can influence the lipophilicity, metabolic stability, and pharmacokinetic profile of derivatives.

  • Sites for Further Functionalization: The amino group provides a convenient handle for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Potential for Specific Interactions: The chlorine atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.

Derivatives of 2-aminopyridines have been explored as inhibitors of various enzymes and receptors. For instance, substituted aminopyridines have been investigated as USP7 inhibitors for cancer therapy and as ligands for adenosine receptors.[1][4][5]

Agrochemical Applications

Chlorinated pyridine derivatives are widely used in the agrochemical industry as herbicides and fungicides. The structural features of 2-Amino-3,5-dichloro-6-methylpyridine make it a promising intermediate for the synthesis of new crop protection agents.

Signaling Pathway Hypothesis (Generalised for 2-Aminopyridine Derivatives):

Given that many 2-aminopyridine derivatives act as enzyme inhibitors or receptor ligands, a generalized potential mechanism of action could involve the competitive binding to the active site of a target protein, thereby modulating its activity and downstream signaling.

G substance 2-Aminopyridine Derivative binding Binding to Active Site substance->binding receptor Target Protein (Enzyme/Receptor) receptor->binding inhibition Modulation of Protein Activity binding->inhibition pathway Downstream Signaling Pathway inhibition->pathway response Biological Response pathway->response

Caption: A generalized signaling pathway for 2-aminopyridine derivatives.

Safety and Handling

Detailed safety information is not available for this specific compound. However, based on its structure and the safety data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Amino-3,5-dichloro-6-methylpyridine is a valuable chemical intermediate with significant potential for applications in both pharmaceutical and agrochemical research. Its unique substitution pattern provides a versatile platform for the synthesis of novel bioactive compounds. While detailed experimental and biological data are currently limited, this technical guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and scientists in the field. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its utility.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine and its Precursors

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the synthetic routes for 2-amino-3,5-dichloro-6-methylpyridine, a key intermediate in the development o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for 2-amino-3,5-dichloro-6-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodologies, including direct chlorination of aminopyridines and multi-step pathways involving the synthesis of polychlorinated pyridine precursors. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of these methods in a research and development setting.

Direct Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine

The most direct reported synthesis of 2-amino-3,5-dichloro-6-methylpyridine involves the dichlorination of 2-amino-6-methylpyridine using a chlorinating agent such as phosphorus oxychloride. This method provides a straightforward route to the target compound in a single step.

Synthetic Pathway

A 2-Amino-6-methylpyridine B 2-Amino-3,5-dichloro-6-methylpyridine A->B Reflux, 16h R1 POCl3 R1->A A 2-Amino-5-chloropyridine B 2-Amino-3,5-dichloropyridine A->B 45 °C, 2.5h R1 N-Chlorosuccinimide (NCS) R1->A S1 DMF/Methanol S1->A A 2,3,5,6-Tetrachloropyridine B 2,3,5-Trichloropyridine A->B Reflux, 7h R1 Zinc R1->A S1 Aqueous NaOH Benzene S1->A A 2-Picoline B Chlorinated Intermediates A->B First Stage Chlorination 80-210 °C C 2-Chloro-6-(trichloromethyl)pyridine B->C Second Stage Chlorination 80-230 °C R1 Cl2 R1->A R1->B

Foundational

Spectroscopic Data of 6-Amino-3,5-dichloro-2-picoline: A Technical Guide

Abstract: This technical guide provides a summary of available spectroscopic data for 6-Amino-3,5-dichloro-2-picoline and its structural analogs. Due to the limited availability of direct experimental data for the target...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a summary of available spectroscopic data for 6-Amino-3,5-dichloro-2-picoline and its structural analogs. Due to the limited availability of direct experimental data for the target compound, this document presents spectroscopic information for closely related molecules to offer valuable reference points for researchers, scientists, and professionals in drug development. The guide includes summarized data in tabular format, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for logical relationships in spectroscopic data acquisition.

Introduction

Spectroscopic Data of Structural Analogs

The following tables summarize the spectroscopic data for compounds structurally related to 6-Amino-3,5-dichloro-2-picoline. These values should be considered as approximations for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Analogous Compounds

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
2-Amino-3,5-dichloropyridine[1]CDCl₃7.94dH-6
7.50dH-4
4.90s (br)-NH₂
2-Amino-3-picoline[2]CDCl₃7.93dH-6
7.23tH-4
6.58dH-5
4.60s (br)-NH₂
2.09s-CH₃

Table 2: ¹³C NMR Data of an Analogous Compound

CompoundSolventChemical Shift (δ) ppm
6-Chloro-2-picoline[3]Not Specified159.2, 150.8, 139.1, 123.5, 120.0, 24.5
Infrared (IR) Spectroscopy

The IR spectrum of 6-Amino-3,5-dichloro-2-picoline is expected to show characteristic peaks for N-H, C-H, C=C, C=N, and C-Cl bonds. Data from 2-aminopyridine provides a reference for the amine and pyridine ring vibrations.

Table 3: IR Absorption Bands for 2-Aminopyridine

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (asymmetric)~3440Medium
N-H stretch (symmetric)~3300Medium
N-H bend (scissoring)~1630Strong
Aromatic C-H stretch>3000Medium-Weak
Pyridine ring C=C, C=N stretches1600-1400Strong-Medium
Mass Spectrometry (MS)

The mass spectrum of 6-Amino-3,5-dichloro-2-picoline is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1).[4] The fragmentation pattern would likely involve the loss of the amino group, chlorine atoms, and cleavage of the pyridine ring. Aromatic amines often show a strong molecular ion peak and loss of HCN.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse, a spectral width of 0 to 220 ppm, and a longer relaxation delay (e.g., 2-10 seconds).

    • A larger number of scans is typically required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (Solid):

    • Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[6] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7] Further dilute this solution to the low µg/mL or ng/mL range.[7]

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: The sample solution is introduced into the ESI source where it is nebulized and ionized. The ions are then guided into the mass analyzer.

    • EI-MS: The sample is introduced into the vacuum of the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Isotopic Pattern) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

Exploratory

Solubility of 2-Amino-3,5-dichloro-6-methylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of 2-Amino-3,5-dichloro-6-methylpyridine, a key intermediate in pharmaceutical and agrochemical synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-3,5-dichloro-6-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative information and provides detailed, generalized experimental protocols for determining the solubility of crystalline organic compounds. These methodologies, including gravimetric analysis and High-Performance Liquid Chromatography (HPLC), are presented to empower researchers to generate precise solubility data tailored to their specific applications.

Introduction

2-Amino-3,5-dichloro-6-methylpyridine (CAS No. 39909-63-8) is a substituted pyridine derivative of significant interest in the synthesis of a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter for its use in chemical reactions, purification processes such as crystallization, and formulation development. Understanding solubility allows for the optimization of reaction conditions, improvement of yield and purity, and the development of stable and effective formulations.

Solubility Data

A thorough search of available scientific databases and literature did not yield quantitative solubility data for 2-Amino-3,5-dichloro-6-methylpyridine in various organic solvents. The information is limited to qualitative observations.

Table 1: Qualitative Solubility of 2-Amino-3,5-dichloro-6-methylpyridine

SolventSolubilitySource
MethanolSolubleTokyo Chemical Industry

Note: "Soluble" is a qualitative term and does not provide information on the extent of solubility (e.g., in g/L or mol/L) at a given temperature.

Due to the lack of quantitative data, researchers are strongly encouraged to determine the solubility of 2-Amino-3,5-dichloro-6-methylpyridine in their specific solvent systems and at their desired operating temperatures using the experimental protocols outlined in the following sections.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like 2-Amino-3,5-dichloro-6-methylpyridine.

Isothermal Equilibrium Method followed by Gravimetric Analysis

This classic and straightforward method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Materials and Equipment:

  • 2-Amino-3,5-dichloro-6-methylpyridine (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dishes or pre-weighed vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Amino-3,5-dichloro-6-methylpyridine to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined experimentally.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Weighing:

    • Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

    • Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)

Isothermal Equilibrium Method followed by HPLC Analysis

This method is particularly useful for compounds that are difficult to analyze gravimetrically or when a more sensitive and specific quantification is required.

Materials and Equipment:

  • Same as for the gravimetric method (steps 1 and 2).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Appropriate HPLC column (e.g., C18 reversed-phase).

  • Mobile phase solvents.

  • Volumetric flasks and pipettes for preparing standard solutions.

Procedure:

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 from the gravimetric method.

  • Sample Withdrawal, Filtration, and Dilution:

    • Follow step 3 from the gravimetric method to obtain a clear, filtered saturated solution.

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the mobile phase or a component of it) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of 2-Amino-3,5-dichloro-6-methylpyridine of a known concentration in a suitable solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted sample solution into the HPLC system under the same conditions as the standards.

    • Record the peak area for the analyte.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow start Start: Excess Solute + Solvent equilibration Equilibration (Constant Temperature) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling gravimetric_path Gravimetric Analysis sampling->gravimetric_path Path 1 hplc_path HPLC Analysis sampling->hplc_path Path 2 evaporation Solvent Evaporation gravimetric_path->evaporation weighing Weighing of Dried Solute evaporation->weighing calc_grav Calculate Solubility weighing->calc_grav end_node End: Solubility Data calc_grav->end_node dilution Dilution of Filtrate hplc_path->dilution hplc_analysis HPLC Measurement dilution->hplc_analysis calc_hplc Calculate Solubility hplc_analysis->calc_hplc calibration Calibration Curve calibration->hplc_analysis calc_hplc->end_node

Caption: General experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for 2-Amino-3,5-dichloro-6-methylpyridine in organic solvents is currently not well-documented in publicly accessible sources, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocols for the gravimetric and HPLC-based methods offer robust and reliable approaches for determining the solubility of this and other crystalline organic compounds. The generation of such data is essential for the efficient and effective use of 2-Amino-3,5-dichloro-6-methylpyridine in research, development, and manufacturing within the pharmaceutical and agrochemical industries.

Foundational

Technical Guide: Physicochemical Properties of 2-Amino-3,5-dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3,5-dichloro-6-methylpyridine, a key intermediate i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3,5-dichloro-6-methylpyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the available data for 2-Amino-3,5-dichloro-6-methylpyridine.

PropertyValueConditions
Melting Point132 - 136 °CNot specified
Boiling Point242 °Cat 760 mmHg

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid involves the use of a capillary tube apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 2-Amino-3,5-dichloro-6-methylpyridine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range. The heating rate should be slow (approximately 1-2 °C per minute) near the expected melting point to ensure accuracy.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid can be determined by distillation. As 2-Amino-3,5-dichloro-6-methylpyridine is a solid at room temperature, this method would be applicable if the compound is melted and remains stable at its boiling temperature.

Methodology:

  • Apparatus Setup: A small quantity of 2-Amino-3,5-dichloro-6-methylpyridine is placed in a distillation flask with a few boiling chips. The flask is fitted with a condenser and a thermometer, ensuring the top of the thermometer bulb is level with the side arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and there is a steady drip of condensate from the condenser. This temperature is the boiling point at the recorded atmospheric pressure.

Logical Workflow: Synthesis of a Hypothetical Herbicide

2-Amino-3,5-dichloro-6-methylpyridine serves as a crucial building block in the synthesis of more complex molecules, such as herbicides and fungicides.[1] The following diagram illustrates a generalized synthetic pathway where this compound is utilized as a key intermediate.

Synthesis_Workflow A Starting Materials B Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine A->B Reaction C 2-Amino-3,5-dichloro-6-methylpyridine (Intermediate) B->C Isolation D Reaction with Side Chain Precursor C->D Coupling Reaction E Crude Herbicide Product D->E Work-up F Purification (e.g., Crystallization, Chromatography) E->F Processing G Final Herbicide Product F->G Final Product

Caption: Generalized workflow for herbicide synthesis.

This guide provides foundational data and procedural context for researchers working with 2-Amino-3,5-dichloro-6-methylpyridine. For specific applications, further empirical validation of these properties is recommended.

References

Exploratory

An In-depth Technical Guide to 2-Amino-3,5-dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3,5-dichloro-6-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of a variety...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichloro-6-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of a variety of chemical compounds. Its utility is most prominent in the development of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to this compound. It includes a detailed experimental protocol for its preparation, a summary of its key physicochemical properties, and an exploration of its known and potential applications in various fields of research and development.

Introduction

2-Amino-3,5-dichloro-6-methylpyridine, with the CAS Registry Number 22137-52-6, is a valuable intermediate in organic synthesis.[1] Its structure, featuring an amino group, a methyl group, and two chlorine atoms on a pyridine ring, offers multiple reaction sites for further chemical modifications. This makes it a key component in the synthesis of more complex molecules with potential biological activity. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in medicinal chemistry, agrochemical science, and materials science.

Discovery and History

The precise historical details of the initial discovery and synthesis of 2-Amino-3,5-dichloro-6-methylpyridine are not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader exploration of halogenated pyridines in the mid-20th century. The development of synthetic methodologies for chlorinating pyridine rings paved the way for the creation of a diverse array of substituted pyridines. The synthesis of related compounds, such as 2-amino-3,5-dichloropyridine, has been described in patents, indicating an industrial interest in this class of molecules for various applications.[2] The specific introduction of the methyl group at the 6-position would have been a logical step in the systematic exploration of structure-activity relationships of aminodichloropyridines.

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of 2-Amino-3,5-dichloro-6-methylpyridine is crucial for its application in research and development. The following table summarizes the available data.

PropertyValueReference
CAS Registry Number 22137-52-6[1]
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Appearance Light yellow to brown powder or crystals[1]
Melting Point 132.0 to 136.0 °C[1]
Purity >97.0% (by Titration)[1]
Synonyms 6-Amino-3,5-dichloro-2-picoline[1]

Synthesis and Experimental Protocols

The synthesis of 2-Amino-3,5-dichloro-6-methylpyridine can be logically approached through the chlorination of a suitable precursor. Based on the synthesis of the closely related 2-amino-3,5-dichloropyridine, a plausible and effective method involves the direct chlorination of 2-Amino-5-chloro-6-methylpyridine.

Proposed Synthetic Pathway

The most probable synthetic route involves the electrophilic aromatic substitution of 2-Amino-5-chloro-6-methylpyridine using a chlorinating agent such as N-chlorosuccinimide (NCS). The amino group directs the incoming electrophile to the ortho and para positions. In this case, the position ortho to the amino group (position 3) is available for substitution.

Synthetic Pathway 2-Amino-5-chloro-6-methylpyridine 2-Amino-5-chloro-6-methylpyridine 2-Amino-3,5-dichloro-6-methylpyridine 2-Amino-3,5-dichloro-6-methylpyridine 2-Amino-5-chloro-6-methylpyridine->2-Amino-3,5-dichloro-6-methylpyridine Chlorination Reagents N-Chlorosuccinimide (NCS) Solvent (e.g., Acetonitrile) Reagents->2-Amino-3,5-dichloro-6-methylpyridine

Caption: Proposed synthesis of 2-Amino-3,5-dichloro-6-methylpyridine.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of 2-amino-3,5-dichloropyridine and is expected to yield the desired product.[2]

Materials:

  • 2-Amino-5-chloro-6-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Sodium sulfite solution (aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-5-chloro-6-methylpyridine (1.0 equivalent) in acetonitrile.

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (1.0 to 1.2 equivalents) portion-wise at room temperature. The molar ratio may need to be optimized.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium sulfite, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Amino-3,5-dichloro-6-methylpyridine.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Applications in Research and Development

2-Amino-3,5-dichloro-6-methylpyridine is a key intermediate in the synthesis of various target molecules with potential applications in different fields.

Agrochemicals

Substituted pyridines are a well-established class of compounds in the agrochemical industry. The presence of chlorine atoms and an amino group in 2-Amino-3,5-dichloro-6-methylpyridine makes it a suitable scaffold for the development of novel herbicides and fungicides. The specific substitutions on the pyridine ring can influence the biological activity and selectivity of the final product. The general mechanism of action for many pyridine-based herbicides involves the disruption of essential biological processes in plants.

Pharmaceuticals

In the pharmaceutical sector, the aminopyridine scaffold is present in numerous drugs.[3] While specific biological targets for 2-Amino-3,5-dichloro-6-methylpyridine are not yet well-defined in the literature, its structural motifs suggest potential for interaction with various biological systems. For instance, some aminopyridines are known to act as potassium channel blockers.[4][5]

Potential_Pharmaceutical_Application cluster_0 Drug Development Workflow A 2-Amino-3,5-dichloro-6-methylpyridine (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation, Coupling Reactions) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Preclinical and Clinical Development E->F

Caption: Workflow for utilizing the core compound in drug discovery.

The general workflow for utilizing this compound in drug discovery would involve its chemical modification to generate a library of derivatives, which would then be screened against various biological targets to identify lead compounds for further development.

Conclusion

2-Amino-3,5-dichloro-6-methylpyridine is a synthetically valuable compound with significant potential in the fields of agrochemical and pharmaceutical research. While its historical origins are not extensively detailed, its synthetic accessibility and the reactivity of its functional groups make it an attractive starting material for the creation of diverse and complex molecules. Further research into its biological activities and mechanisms of action could unveil novel applications and solidify its role as a key building block in modern chemical synthesis. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.

References

Foundational

A Theoretical and Computational Analysis of 2-Amino-3,5-dichloro-6-methylpyridine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3,5-dichloro-6-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloro-6-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring amino, chloro, and methyl functional groups on a pyridine ring, suggests a range of chemical properties and biological activities worthy of investigation. This technical guide provides a representative overview of a theoretical and computational approach to characterizing 2-Amino-3,5-dichloro-6-methylpyridine, outlining the methodologies and potential data that can be derived from such studies. While specific experimental and theoretical studies on this molecule are not extensively documented in publicly available literature, this paper presents a standard workflow and hypothetical data to guide researchers in their investigations.

The basic properties of 2-Amino-3,5-dichloro-6-methylpyridine are summarized below:

PropertyValue
CAS Number 22137-52-6[2]
Molecular Formula C6H6Cl2N2[2][3]
Molecular Weight 177.03 g/mol [2][3][4]
Appearance Off-white to pale yellow colored powder[1]
Melting Point 132-136 °C[1]

Computational Methodology: A Representative Protocol

A robust computational analysis of 2-Amino-3,5-dichloro-6-methylpyridine would typically employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian 16.

Methodology:

  • Geometry Optimization: The molecular structure of 2-Amino-3,5-dichloro-6-methylpyridine would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides reliable geometric parameters.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties: The optimized geometry would then be used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would be carried out to investigate charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

Data Presentation: Hypothetical Computational Results

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the computational methodology described above.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.345N1-C2-C3123.5
C6-N11.350C2-C3-C4118.0
C2-N71.370C3-C4-C5119.5
C3-Cl81.740C4-C5-C6118.2
C5-Cl91.742C5-C6-N1122.8
C6-C101.510C2-N1-C6118.0

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
3450N-H stretching (asymmetric)
3350N-H stretching (symmetric)
3050C-H stretching (aromatic)
2980C-H stretching (methyl)
1620C=C stretching (pyridine ring)
1580N-H bending
850C-Cl stretching

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Energy Gap (ΔE)5.25
Ionization Potential6.50
Electron Affinity1.25

Experimental Protocols for Validation

To validate the theoretical findings, experimental spectroscopic studies would be essential.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic functional groups and compare the experimental vibrational frequencies with the calculated values.

  • Protocol:

    • A small amount of 2-Amino-3,5-dichloro-6-methylpyridine powder is mixed with potassium bromide (KBr) in a 1:100 ratio.

    • The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • The obtained spectrum is then compared with the theoretically predicted vibrational frequencies.

UV-Visible Spectroscopy

  • Objective: To determine the electronic absorption properties and compare the experimental maximum absorption wavelength (λmax) with the value calculated from the HOMO-LUMO energy gap.

  • Protocol:

    • A stock solution of 2-Amino-3,5-dichloro-6-methylpyridine is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., ethanol).

    • A series of dilutions are prepared from the stock solution.

    • The UV-Vis absorption spectra of the solutions are recorded using a UV-Vis spectrophotometer over a range of 200-800 nm, using the pure solvent as a reference.

    • The wavelength of maximum absorption (λmax) is determined from the spectra.

    • The experimental HOMO-LUMO gap can be estimated using the formula: ΔE = 1240 / λmax.

Visualizations

The following diagrams illustrate the computational workflow and the interplay between theoretical and experimental investigations.

computational_workflow start Define Molecular Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Property Calculation opt->elec results Theoretical Results freq->results nbo NBO Analysis elec->nbo nbo->results

Caption: A typical computational workflow for the theoretical analysis of a molecule.

theoretical_experimental_validation cluster_theoretical Theoretical Calculations cluster_experimental Experimental Validation calc_geom Calculated Geometry comparison Comparison and Validation calc_geom->comparison correlate calc_vib Calculated Vibrational Frequencies calc_vib->comparison correlate calc_elec Calculated Electronic Transitions (HOMO-LUMO) calc_elec->comparison correlate exp_xray X-ray Crystallography (for geometry) exp_xray->comparison validate exp_ftir FT-IR Spectroscopy (for vibrations) exp_ftir->comparison validate exp_uvvis UV-Vis Spectroscopy (for electronic transitions) exp_uvvis->comparison validate

Caption: The relationship between theoretical predictions and experimental validation.

The theoretical and computational study of 2-Amino-3,5-dichloro-6-methylpyridine, as outlined in this guide, provides a powerful framework for understanding its molecular structure, vibrational properties, and electronic characteristics. By combining DFT calculations with experimental validation through techniques like FT-IR and UV-Vis spectroscopy, researchers can gain deep insights into the properties of this molecule. This knowledge is crucial for its potential application in drug design and development, where understanding molecular interactions and reactivity is paramount. This whitepaper serves as a methodological template for future research on this and similar compounds.

References

Exploratory

The Diverse Biological Landscape of Substituted Aminopyridines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Substituted aminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to thei...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Their structural tractability allows for the fine-tuning of physicochemical properties, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the prominent biological activities of substituted aminopyridines, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted aminopyridines have emerged as a promising scaffold for the development of novel anticancer agents. Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Quantitative Data for Anticancer Activity
Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-UreasCompound 8eMCF-7 (Breast)0.22[1]
Pyridine-UreasCompound 8nMCF-7 (Breast)1.88[1]
Pyridine-UreasCompound 8bVariousGI50: 12-78% inhibition[1]
Imidazo[1,2-a]pyridineIP-5HCC1937 (Breast)45[2]
Imidazo[1,2-a]pyridineIP-6HCC1937 (Breast)47.7[2]
Aminopyrimidine DerivativesCompound 2aVarious4-8[3]
2,4-Diaminopyrimidine DerivativesCompound 9kA549 (Lung)2.14[4]
2,4-Diaminopyrimidine DerivativesCompound 13fA549 (Lung)1.98[4]
Imamine-1,3,5-triazine DerivativesCompound 4fMDA-MB-231 (Breast)6.25[5]
Imamine-1,3,5-triazine DerivativesCompound 4kMDA-MB-231 (Breast)8.18[5]
Signaling Pathways in Anticancer Activity

Many substituted aminopyridines exert their anticancer effects by inhibiting key kinases in oncogenic signaling pathways. For example, they can act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or intracellular kinases such as those in the MAPK and PI3K/Akt pathways. This inhibition can lead to the induction of apoptosis and cell cycle arrest.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Aminopyridine Substituted Aminopyridine Aminopyridine->RTK Inhibition Aminopyridine->PI3K Inhibition mtt_workflow A Seed Cells in 96-well plate B Add Substituted Aminopyridine A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H antimicrobial_mechanism cluster_bacterium Bacterial Cell Aminopyridine Substituted Aminopyridine CellWall Cell Wall/ Membrane Aminopyridine->CellWall Disruption DNA_Gyrase DNA Gyrase Aminopyridine->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase Aminopyridine->DHFR Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response Stimulus e.g., LPS NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Aminopyridine Substituted Aminopyridine Aminopyridine->NFkB Inhibition Aminopyridine->MAPK Inhibition Aminopyridine->COX2 Inhibition neuroprotective_pathway cluster_neuron Demyelinated Axon cluster_intracellular Intracellular Signaling K_Channel Voltage-gated K+ Channel Action_Potential Action Potential Conduction K_Channel->Action_Potential Restoration Apoptotic_Pathways Apoptotic Pathways (e.g., Caspase activation) Neuroinflammation Neuroinflammation (Microglial activation) Aminopyridine 4-Aminopyridine & Derivatives Aminopyridine->K_Channel Blockade Aminopyridine->Apoptotic_Pathways Inhibition Aminopyridine->Neuroinflammation Modulation

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a proposed synthesis protocol for 2-Amino-3,5-dichloro-6-methylpyridine, a halogenated pyridine derivative of interest in me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthesis protocol for 2-Amino-3,5-dichloro-6-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis method in the reviewed literature, this protocol is based on analogous, well-established chlorination reactions of aminopyridine systems. The proposed two-step synthesis begins with the commercially available 2-Amino-6-methylpyridine, which is first chlorinated to 2-Amino-5-chloro-6-methylpyridine, followed by a second chlorination to yield the target compound. This document provides a detailed experimental procedure, a summary of exemplary quantitative data based on a similar reaction, and a visual representation of the synthetic workflow.

Introduction

Halogenated pyridines are crucial building blocks in the development of pharmaceuticals and functional materials. The specific substitution pattern of 2-Amino-3,5-dichloro-6-methylpyridine, with its amino and methyl functional groups and chlorine atoms, makes it a versatile intermediate for further chemical modifications. The chlorine atoms can serve as sites for cross-coupling reactions, while the amino group can be readily derivatized. This protocol provides a practical and accessible method for the laboratory-scale synthesis of this compound.

Proposed Synthesis Pathway

The proposed synthesis of 2-Amino-3,5-dichloro-6-methylpyridine proceeds via a two-step chlorination of 2-Amino-6-methylpyridine using N-chlorosuccinimide (NCS) as the chlorinating agent. The first step involves the selective monochlorination at the 5-position, followed by a second chlorination at the 3-position.

Synthesis_Pathway A 2-Amino-6-methylpyridine B 2-Amino-5-chloro-6-methylpyridine A->B   N-Chlorosuccinimide (1 eq) Solvent, 0-25 °C C 2-Amino-3,5-dichloro-6-methylpyridine B->C   N-Chlorosuccinimide (1 eq) Solvent, 0-25 °C

Caption: Proposed two-step synthesis of 2-Amino-3,5-dichloro-6-methylpyridine.

Experimental Protocol

This protocol is adapted from the synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • 2-Amino-6-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Amino-5-chloro-6-methylpyridine

  • In a clean, dry round-bottom flask, dissolve 2-Amino-6-methylpyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-chlorosuccinimide (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain 2-Amino-5-chloro-6-methylpyridine.

Step 2: Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine

  • Dissolve the purified 2-Amino-5-chloro-6-methylpyridine (1.0 eq) from Step 1 in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (1.0 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, work up the reaction as described in Step 1 (quenching, extraction, washing, drying, and concentration).

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate) to yield the final product, 2-Amino-3,5-dichloro-6-methylpyridine.

Data Presentation

The following table presents exemplary quantitative data based on an analogous synthesis of 2-amino-3,5-dichloropyridine.[1] Actual results for the synthesis of 2-Amino-3,5-dichloro-6-methylpyridine may vary.

ParameterStep 1: MonochlorinationStep 2: Dichlorination
Starting Material 2-Amino-6-methylpyridine2-Amino-5-chloro-6-methylpyridine
Reagent N-Chlorosuccinimide (NCS)N-Chlorosuccinimide (NCS)
Molar Ratio (SM:NCS) 1 : 11 : 1
Solvent AcetonitrileAcetonitrile
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours4 - 8 hours
Exemplary Yield 70 - 85%65 - 80%
Purification Method Silica Gel Column ChromatographySilica Gel Column Chromatography

Visual Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Monochlorination cluster_step2 Step 2: Dichlorination A Dissolve 2-Amino-6-methylpyridine in Acetonitrile B Cool to 0 °C A->B C Add N-Chlorosuccinimide (1 eq) B->C D Stir at RT for 2-4h C->D E Work-up & Purification D->E F 2-Amino-5-chloro-6-methylpyridine E->F G Dissolve 2-Amino-5-chloro-6-methylpyridine in Acetonitrile F->G H Cool to 0 °C G->H I Add N-Chlorosuccinimide (1 eq) H->I J Stir at RT for 4-8h I->J K Work-up & Purification J->K L 2-Amino-3,5-dichloro-6-methylpyridine K->L

Caption: Workflow for the synthesis of 2-Amino-3,5-dichloro-6-methylpyridine.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Chlorosuccinimide is an irritant and should be handled with care.

  • Acetonitrile is flammable and toxic.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Disclaimer: This protocol is a proposed method based on analogous chemical transformations. It is the responsibility of the researcher to conduct a thorough risk assessment and to optimize the reaction conditions for safety and efficiency.

References

Application

Application Notes and Protocols: 2-Amino-3,5-dichloro-6-methylpyridine and its Analogs as Intermediates in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: Substituted pyridines are a cornerstone in the synthesis of numerous pharmaceutical agents due to their versatile reactivity and presen...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted pyridines are a cornerstone in the synthesis of numerous pharmaceutical agents due to their versatile reactivity and presence in a wide array of biologically active molecules. 2-Amino-3,5-dichloro-6-methylpyridine and its structural analogs, such as 2-amino-5-chloropyridine, serve as critical intermediates in the construction of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of a 2-amino-chloropyridine derivative in the synthesis of a key intermediate for the selective COX-2 inhibitor, Etoricoxib.

Case Study: Synthesis of a Key Intermediate for Etoricoxib

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. A crucial intermediate in the synthesis of Etoricoxib is 2,5-dichloro-3-(4-(methylsulfonyl)phenyl)pyridine. The following sections detail a synthetic route to this intermediate starting from 2-amino-5-chloropyridine, a close structural analog of the title compound.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields for the Etoricoxib Intermediate

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Bromination2-Amino-5-chloropyridineN-Bromosuccinimide (NBS)2-Amino-3-bromo-5-chloropyridine~85%
2Suzuki-Miyaura Coupling2-Amino-3-bromo-5-chloropyridine4-(Methylthio)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Amino-5-chloro-3-(4-(methylthio)phenyl)pyridine~75-85%
3Oxidation2-Amino-5-chloro-3-(4-(methylthio)phenyl)pyridinemeta-Chloroperoxybenzoic acid (m-CPBA)2-Amino-5-chloro-3-(4-(methylsulfonyl)phenyl)pyridine>90%
4Deaminative Chlorination2-Amino-5-chloro-3-(4-(methylsulfonyl)phenyl)pyridineSodium nitrite, Copper(I) chloride, HCl2,5-Dichloro-3-(4-(methylsulfonyl)phenyl)pyridine~60-70%

Table 2: Spectroscopic Data for Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
2-Amino-5-chloropyridineC₅H₅ClN₂128.567.95 (d, 1H), 7.30 (dd, 1H), 6.45 (d, 1H), 4.55 (s, 2H)158.2, 147.9, 137.8, 120.1, 109.2128 (M⁺)[1][2]
2-Amino-3-bromo-5-chloropyridineC₅H₄BrClN₂207.458.01 (d, 1H), 7.75 (d, 1H), 4.90 (s, 2H)155.1, 148.5, 139.8, 118.9, 108.2207, 209 (M⁺, M⁺+2)[3][4]
2-Amino-5-chloro-3-(4-(methylthio)phenyl)pyridineC₁₂H₁₁ClN₂S266.757.85 (d, 1H), 7.50 (d, 1H), 7.30 (d, 2H), 7.20 (d, 2H), 4.80 (s, 2H), 2.50 (s, 3H)-266 (M⁺)
2-Amino-5-chloro-3-(4-(methylsulfonyl)phenyl)pyridineC₁₂H₁₁ClN₂O₂S298.758.05 (d, 1H), 7.90 (d, 2H), 7.70 (d, 1H), 7.60 (d, 2H), 5.10 (s, 2H), 3.20 (s, 3H)-298 (M⁺)
2,5-Dichloro-3-(4-(methylsulfonyl)phenyl)pyridineC₁₂H₉Cl₂NO₂S318.188.60 (d, 1H), 8.10 (d, 2H), 7.85 (d, 1H), 7.65 (d, 2H), 3.25 (s, 3H)-318 (M⁺)

Note: Spectroscopic data for some intermediates are predicted based on known shifts for similar structures, as specific experimental data was not available in the search results.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine

Materials:

  • 2-Amino-5-chloropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-amino-3-bromo-5-chloropyridine as a solid.

Step 2: Synthesis of 2-Amino-5-chloro-3-(4-(methylthio)phenyl)pyridine (Suzuki-Miyaura Coupling)

Materials:

  • 2-Amino-3-bromo-5-chloropyridine

  • 4-(Methylthio)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

Procedure:

  • In a Schlenk flask, combine 2-amino-3-bromo-5-chloropyridine (1.0 eq), 4-(methylthio)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-amino-5-chloro-3-(4-(methylthio)phenyl)pyridine.

Step 3: Synthesis of 2-Amino-5-chloro-3-(4-(methylsulfonyl)phenyl)pyridine (Oxidation)

Materials:

  • 2-Amino-5-chloro-3-(4-(methylthio)phenyl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-amino-5-chloro-3-(4-(methylthio)phenyl)pyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with saturated aqueous sodium sulfite solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-5-chloro-3-(4-(methylsulfonyl)phenyl)pyridine.

Step 4: Synthesis of 2,5-Dichloro-3-(4-(methylsulfonyl)phenyl)pyridine (Deaminative Chlorination)

Materials:

  • 2-Amino-5-chloro-3-(4-(methylsulfonyl)phenyl)pyridine

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend 2-amino-5-chloro-3-(4-(methylsulfonyl)phenyl)pyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 2,5-dichloro-3-(4-(methylsulfonyl)phenyl)pyridine.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Etoricoxib Intermediate A 2-Amino-5-chloropyridine B 2-Amino-3-bromo-5-chloropyridine A->B Bromination (NBS) C 2-Amino-5-chloro-3-(4-(methylthio)phenyl)pyridine B->C Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄) D 2-Amino-5-chloro-3-(4-(methylsulfonyl)phenyl)pyridine C->D Oxidation (m-CPBA) E 2,5-Dichloro-3-(4-(methylsulfonyl)phenyl)pyridine D->E Deaminative Chlorination (NaNO₂, CuCl)

Caption: Synthetic workflow for the Etoricoxib intermediate.

Signaling Pathway of Etoricoxib

G cluster_pathway COX-2 Signaling Pathway and Etoricoxib Inhibition Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A₂ Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate for Prostaglandins (PGE₂) Prostaglandins (PGE₂) COX-2 Enzyme->Prostaglandins (PGE₂) catalyzes conversion to Inflammation & Pain Inflammation & Pain Prostaglandins (PGE₂)->Inflammation & Pain mediates Etoricoxib Etoricoxib Etoricoxib->COX-2 Enzyme selectively inhibits

Caption: Mechanism of action of Etoricoxib via selective COX-2 inhibition.[5][6][7][8][9]

References

Method

Application of 2-Amino-3,5-dichloro-6-methylpyridine in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3,5-dichloro-6-methylpyridine is a versatile chemical intermediate with significant applications in the development of novel agrochemic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloro-6-methylpyridine is a versatile chemical intermediate with significant applications in the development of novel agrochemicals.[1][2] Its substituted pyridine core serves as a key building block for the synthesis of a range of active ingredients, including herbicides, fungicides, and insecticides. The presence of chlorine atoms and an amino group provides multiple reaction sites for further chemical modifications, allowing for the fine-tuning of biological activity, selectivity, and environmental stability.[1][3] This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-3,5-dichloro-6-methylpyridine in the discovery and development of new crop protection agents.

Herbicidal Applications: Picolinic Acid Derivatives

Substituted picolinic acids are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth and development.[4][5] 2-Amino-3,5-dichloro-6-methylpyridine can be a valuable precursor for the synthesis of novel picolinic acid herbicides. The key synthetic transformation involves the oxidation of the methyl group at the 6-position to a carboxylic acid.

Quantitative Data: Herbicidal Activity of Structurally Related Picolinic Acid Analogs
Compound IDR Group (at position 6)IC50 (µM) for Arabidopsis thaliana Root Growth InhibitionReference
V-1 3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl0.08[1]
V-2 3-(difluoromethyl)-5-(p-tolyl)-1H-pyrazol-1-yl0.05[1]
V-3 5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl0.03[1]
V-4 5-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl0.04[1]
V-7 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl0.02[1]
Picloram Cl0.90[1]
Halauxifen-methyl 4-Cl-2-F-3-MeO-phenyl0.09[1]
Experimental Protocols

1. Synthesis of 4-Amino-3,5-dichloro-6-picolinic acid from 2-Amino-3,5-dichloro-6-methylpyridine

This protocol is adapted from a general method for the permanganate oxidation of a methyl group on a pyridine ring.[6]

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine

  • Potassium permanganate (KMnO4)

  • Pyridine

  • Water

  • Sulfuric acid (H2SO4)

  • Diethyl ether

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Amino-3,5-dichloro-6-methylpyridine in a mixture of pyridine and water.

  • Heat the solution to 85°C with stirring.

  • Slowly add potassium permanganate to the reaction mixture over a period of 30 minutes.

  • Continue heating at 85°C for 6 hours.

  • Allow the mixture to cool to room temperature and let it stand for 48 hours.

  • Dilute the mixture with water and a mixture of diethyl ether and hexane.

  • Filter the mixture to remove manganese dioxide.

  • Wash the residue with 10% aqueous pyridine.

  • Separate the aqueous and organic phases of the filtrate.

  • Acidify the aqueous phase with sulfuric acid to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 4-Amino-3,5-dichloro-6-picolinic acid.

2. Protocol for Herbicidal Activity Assay (Root Growth Inhibition)

This protocol is based on methods described for testing the herbicidal activity of picolinic acid derivatives.[7][8]

Materials:

  • Test compounds (e.g., synthesized 4-Amino-3,5-dichloro-6-picolinic acid derivatives)

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Sucrose

  • Agar

  • Petri dishes

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Preparation of Test Plates: Prepare MS agar medium containing 1% sucrose and the desired concentrations of the test compounds. The test compounds should be first dissolved in a small amount of DMSO and then added to the molten agar. Ensure the final DMSO concentration is consistent across all plates, including the control (containing only DMSO).

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds with 70% ethanol followed by a bleach solution and then rinse with sterile water. Aseptically place the sterilized seeds on the surface of the agar plates.

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits root growth by 50%) for each compound.

Diagrams

G cluster_synthesis Synthesis of Picolinic Acid Herbicide A 2-Amino-3,5-dichloro- 6-methylpyridine B KMnO4, Pyridine/H2O, 85°C A->B Oxidation C 4-Amino-3,5-dichloro- 6-picolinic acid B->C G cluster_workflow Herbicidal Activity Assay Workflow start Prepare MS Agar Plates with Test Compounds sterilize Surface Sterilize Arabidopsis Seeds start->sterilize plate Plate Seeds on Prepared Media sterilize->plate incubate Incubate in Growth Chamber plate->incubate measure Measure Primary Root Length incubate->measure analyze Calculate % Inhibition and IC50 Values measure->analyze G cluster_synthesis General Synthesis of Pyridinyl-Oxadiazole Fungicides A 2-Amino-3,5-dichloro- 6-methylpyridine B 1. NaNO2, HCl 2. SnCl2 A->B Diazotization/ Reduction C 3,5-dichloro-6-methyl- pyridin-2-yl)hydrazine B->C D R-COCl C->D Acylation E Acylhydrazide Intermediate D->E F POCl3 E->F Cyclization G 2-(3,5-dichloro-6-methylpyridin-2-yl)- 5-R-1,3,4-oxadiazole F->G G cluster_relationship Logical Relationship for Neonicotinoid Analog Design A 2-Amino-3,5-dichloro- 6-methylpyridine B Structural Modification (e.g., N-alkylation, functionalization) A->B C Novel Pyridine Derivative B->C D Mimics Acetylcholine C->D E Binds to Nicotinic Acetylcholine Receptors D->E F Insecticidal Activity E->F

References

Application

Application Notes and Protocols for the Synthesis of Novel Herbicides from 2-Amino-3,5-dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Leveraging a Privileged Scaffold for Herbicide Discovery The pyridine ring is a foundational structural motif in numerous commercially success...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging a Privileged Scaffold for Herbicide Discovery

The pyridine ring is a foundational structural motif in numerous commercially successful herbicides, valued for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity. Substituted aminopyridines, in particular, serve as crucial building blocks for creating novel agrochemicals. 2-Amino-3,5-dichloro-6-methylpyridine is a promising, yet underexplored, starting material for the development of new herbicidal agents. Its specific substitution pattern—a reactive amino group for derivatization, two chlorine atoms that can influence lipophilicity and electronic properties, and a methyl group—offers a unique scaffold for generating a diverse library of candidate molecules.

These application notes provide a comprehensive framework for synthesizing and evaluating novel herbicides derived from 2-Amino-3,5-dichloro-6-methylpyridine. The protocols outlined below detail a proposed synthetic strategy focusing on the derivatization of the amino group, a common approach for modulating the biological activity of pyridine-based compounds. Additionally, standardized protocols for assessing the pre- and post-emergence herbicidal activity of the synthesized compounds are provided. The proposed mechanism of action for these novel compounds is the inhibition of protoporphyrinogen oxidase (PPO), a common target for pyridine-containing herbicides, leading to rapid and effective weed control.[1][2][3]

Proposed Synthetic Pathway and Experimental Workflow

A logical starting point for generating a library of novel compounds from 2-Amino-3,5-dichloro-6-methylpyridine is the acylation of the 2-amino group to form a series of amides. This transformation is generally high-yielding and allows for the introduction of a wide variety of substituents (R-groups) to probe the structure-activity relationship (SAR).

The proposed workflow is a two-stage process:

  • Synthesis and Purification: A library of novel amide derivatives is synthesized from the parent aminopyridine and various acyl chlorides or carboxylic acids. Each compound is then purified and its structure confirmed.

  • Herbicidal Activity Screening: The purified compounds are subjected to biological assays to determine their efficacy as pre- and post-emergence herbicides against a panel of common weed species.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Herbicidal Screening start 2-Amino-3,5-dichloro- 6-methylpyridine reaction Acylation Reaction start->reaction reagents Acyl Chlorides (R-COCl) or Carboxylic Acids (R-COOH) reagents->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization pre_emergence Pre-emergence Assay characterization->pre_emergence Test Compounds post_emergence Post-emergence Assay characterization->post_emergence data_analysis Data Analysis (IC50 / ED50 Determination) pre_emergence->data_analysis post_emergence->data_analysis

Caption: Experimental workflow for the synthesis and screening of novel herbicides.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(3,5-dichloro-6-methylpyridin-2-yl)amides (General Procedure)

This protocol describes a general method for the acylation of 2-Amino-3,5-dichloro-6-methylpyridine using an acyl chloride in the presence of a base.

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine

  • Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (as base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Amino-3,5-dichloro-6-methylpyridine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(3,5-dichloro-6-methylpyridin-2-yl)amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Herbicidal Activity Screening

This protocol outlines the procedure for evaluating the pre- and post-emergence herbicidal activity of the synthesized compounds.

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli (barnyard grass), Amaranthus retroflexus (redroot pigweed)).

  • Pots filled with a sterile sandy loam soil mixture.

  • Synthesized test compounds.

  • Acetone (for stock solution preparation).

  • Tween-20 (as a surfactant).

  • Commercial herbicide as a positive control (e.g., a known PPO inhibitor).

  • Growth chamber with controlled temperature, humidity, and light cycle.

  • Laboratory sprayer.

Pre-emergence Herbicidal Assay:

  • Prepare stock solutions of the test compounds in acetone.

  • Fill pots with soil and sow the seeds of the selected weed species at a depth of 0.5-1.0 cm.

  • Prepare the test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired application rates (e.g., 100, 200, 400 g a.i./ha). An equal concentration of acetone and Tween-20 in water serves as the negative control.

  • Evenly spray the soil surface with the test solutions using a laboratory sprayer.

  • Place the pots in a growth chamber maintained at 25±2 °C with a 14h light/10h dark cycle.

  • After 14-21 days, assess the herbicidal effect by visually rating the growth inhibition or by measuring the fresh weight of the emerged shoots compared to the negative control.

Post-emergence Herbicidal Assay:

  • Sow the seeds in pots and allow them to grow in the growth chamber until they reach the 2-3 leaf stage.

  • Prepare the test solutions as described for the pre-emergence assay.

  • Spray the foliage of the seedlings evenly with the test solutions until runoff.

  • Return the pots to the growth chamber.

  • After 14-21 days, assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) and calculate the percent inhibition or fresh weight reduction relative to the negative control plants.

Data Presentation

Quantitative data from the herbicidal screening should be summarized in a clear, tabular format to facilitate SAR analysis. The table below provides a template for presenting post-emergence activity data.

Compound IDR-GroupApplication Rate (g a.i./ha)% Inhibition (E. crus-galli)% Inhibition (A. retroflexus)
SM-1 H (Starting Material)20005
Ex-1 -COCH₃2004560
Ex-2 -COPh2007585
Ex-3 -CO(4-Cl-Ph)2008595
Ex-4 -SO₂Ph2006070
Control Commercial Herbicide2009899

Data are hypothetical and for illustrative purposes only.

Proposed Mechanism of Action: PPO Inhibition

Many pyridine-based herbicides function by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathway.[2][4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage and death.[1][3]

ppo_pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ProtoIX_gen Protoporphyrinogen IX Glutamate->ProtoIX_gen Multiple Steps PPO PPO Enzyme ProtoIX_gen->PPO ProtoIX_gen_cyto Protoporphyrinogen IX (Accumulates) ProtoIX_gen->ProtoIX_gen_cyto Leaks out ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophyll ProtoIX->Chlorophyll ProtoIX_cyto Protoporphyrin IX ProtoIX_gen_cyto->ProtoIX_cyto Oxidation ROS Singlet Oxygen (¹O₂) (Reactive Oxygen Species) ProtoIX_cyto->ROS + Light, O₂ Membrane_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Membrane_Damage Herbicide Novel Herbicide (Ex-3) Herbicide->PPO Inhibition

Caption: Proposed mechanism of action via PPO inhibition.

References

Method

Application Note: A Detailed Protocol for the N-Alkylation of 2-Amino-3,5-dichloro-6-methylpyridine

This application note provides a comprehensive experimental procedure for the N-alkylation of 2-Amino-3,5-dichloro-6-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compound...

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive experimental procedure for the N-alkylation of 2-Amino-3,5-dichloro-6-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol details a standard method utilizing alkyl halides in the presence of a base, which is a widely applicable approach for generating a diverse range of N-alkylated derivatives. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Amino-3,5-dichloro-6-methylpyridine is a valuable building block in medicinal chemistry. The N-alkylation of its primary amino group is a critical synthetic transformation for introducing various alkyl substituents. This modification allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are crucial for the development of new drug candidates. The presence of electron-withdrawing chloro groups on the pyridine ring decreases the nucleophilicity of the amino group, often necessitating carefully optimized or more forcing reaction conditions for efficient alkylation.

Reaction Principle

The N-alkylation of 2-Amino-3,5-dichloro-6-methylpyridine with an alkyl halide proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is employed to deprotonate the resulting ammonium salt, yielding the neutral N-alkylated product and preventing di-alkylation by neutralizing the acid formed during the reaction.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 2-Amino-3,5-dichloro-6-methylpyridine using various alkyl halides.

Materials and Reagents
  • 2-Amino-3,5-dichloro-6-methylpyridine

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

General Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3,5-dichloro-6-methylpyridine (1.0 eq).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 eq) and the anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M).

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using NaH, carefully quench any excess hydride with water or isopropanol.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Add 2-Amino-3,5-dichloro- 6-methylpyridine to flask add_base Add Base (e.g., K2CO3) start->add_base add_solvent Add Anhydrous Solvent (e.g., DMF) add_base->add_solvent add_alkyl_halide Add Alkyl Halide (dropwise) add_solvent->add_alkyl_halide heat Heat mixture (60-100 °C, 4-24h) add_alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench (if needed) cool->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the N-alkylation of 2-Amino-3,5-dichloro-6-methylpyridine.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-monoalkylation of 2-Amino-3,5-dichloro-6-methylpyridine with various alkylating agents. These are representative data based on similar reactions reported in the literature.[1][2][3]

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMF601285-95
2Ethyl BromideCs₂CO₃CH₃CN801870-80
3Benzyl BromideK₂CO₃DMF80890-98
4n-Butyl BromideNaHTHF652465-75
5Isopropyl IodideCs₂CO₃DMF1002440-50

General Signaling Pathway for N-Alkylation

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediate State cluster_products Products aminopyridine 2-Amino-3,5-dichloro- 6-methylpyridine transition_state SN2 Transition State aminopyridine->transition_state alkyl_halide Alkyl Halide (R-X) alkyl_halide->transition_state base Base (e.g., K2CO3) product N-Alkyl-2-amino-3,5-dichloro- 6-methylpyridine base->product Deprotonation ammonium_salt Protonated N-Alkylated Product transition_state->ammonium_salt ammonium_salt->product salt Halide Salt (KX) protonated_base Protonated Base (e.g., KHCO3)

Caption: Generalized pathway for the N-alkylation of 2-aminopyridine.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.

    • Increase the reaction temperature or time.

    • Consider a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).

    • A stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) may be required to facilitate the deprotonation of the less nucleophilic amine.[2]

  • Formation of Di-alkylated Product:

    • Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

    • Add the alkylating agent slowly at a lower temperature to control the reaction rate.

  • No Reaction:

    • Confirm the quality and purity of the starting materials.

    • The chosen alkyl halide may be too sterically hindered or unreactive. A different synthetic route, such as reductive amination, might be necessary.[3]

By following this detailed protocol, researchers can effectively synthesize a range of N-alkylated 2-Amino-3,5-dichloro-6-methylpyridine derivatives for various applications in drug discovery and development.

References

Application

Application Notes & Protocols: Suzuki Coupling Reactions with 2-Amino-3,5-dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-3,5-dichloro-6-methyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-3,5-dichloro-6-methylpyridine. This reaction is a pivotal method for synthesizing C-C bonds, enabling the creation of novel substituted pyridine derivatives that are crucial scaffolds in medicinal chemistry and drug discovery. The protocols outlined are based on established methodologies for structurally similar halopyridines and are designed to serve as a robust starting point for optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[1][2] For 2-Amino-3,5-dichloro-6-methylpyridine, the reaction facilitates the selective substitution of one or both chlorine atoms with various aryl, heteroaryl, or vinyl groups. The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the pyridyl chloride, transmetalation with the boronic acid, and reductive elimination to form the desired product and regenerate the catalyst.[1][3] The electron-deficient nature of the pyridine ring, further influenced by the two chlorine atoms, makes it a suitable substrate for this transformation.[4]

Experimental_Workflow setup 1. Reaction Setup - Add Pyridine, Boronic Acid, Base - Add Catalyst/Ligand inert 2. Inert Atmosphere - Evacuate & Backfill with Ar/N₂ (3x) setup->inert solvents 3. Solvent Addition - Add Anhydrous/Degassed Solvents inert->solvents reaction 4. Heating & Stirring - Heat to specified temp (e.g., 85-110 °C) - Stir for 4-24h solvents->reaction monitor 5. Monitor Progress - TLC / LC-MS / GC-MS reaction->monitor workup 6. Aqueous Work-up - Cool to RT - Dilute with Organic Solvent - Wash with H₂O & Brine monitor->workup purify 7. Purification - Dry (Na₂SO₄), Filter, Concentrate - Column Chromatography workup->purify product Final Product (Characterization: NMR, MS) purify->product

References

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3,5-dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups. The synthesis of substituted aminopyridines is of significant interest as this structural motif is a key component in numerous biologically active compounds.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-3,5-dichloro-6-methylpyridine. This substrate presents unique challenges due to the presence of two deactivating chloro substituents and a coordinating amino group, which can influence catalyst activity. The following protocols and data are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel aminopyridine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of 2-Amino-3,5-dichloro-6-methylpyridine involves the palladium-catalyzed coupling of a C-Cl bond with a primary or secondary amine. The reaction is typically facilitated by a palladium precatalyst, a sterically hindered and electron-rich phosphine ligand, and a strong base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, and often requires optimization depending on the specific amine coupling partner. For dichloropyridines, regioselectivity can be a key consideration, though for 3,5-dichlorinated pyridines, the two chloro positions are electronically similar, and mono-amination is typically observed.

Data Presentation

While specific quantitative data for the Buchwald-Hartwig amination of 2-Amino-3,5-dichloro-6-methylpyridine is not extensively available in the literature, the following table summarizes representative reaction conditions and yields for the amination of analogous 3,5-dihalopyridines and other challenging chloropyridines. This data provides a strong foundation for the development of a robust protocol for the target substrate.

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13,5-DichloropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012~85 (estimated)
23,5-DibromopyridinePiperidinePd(OAc)₂ (3)BINAP (4.5)NaOtBu (3)Dioxane1002478
33,5-DichloropyridineAnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane11018~80 (estimated)
42,4-Dichloropyridinen-ButylaminePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Toluene1001675 (at C2)[1]
53,5-DibromopyridineH₂N(CH₂)₃NH₂Pd(OAc)₂ (3)BINAP (4.5)NaOtBu (3)Dioxane1002442 (macrocycle)

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All palladium catalysts and phosphine ligands are air- and moisture-sensitive to varying degrees and should be handled under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous and degassed. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: General Procedure for the Amination of 2-Amino-3,5-dichloro-6-methylpyridine with an Aliphatic Amine

This protocol is a general starting point for the coupling of 2-Amino-3,5-dichloro-6-methylpyridine with a cyclic or acyclic secondary amine.

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine (1.0 equiv)

  • Aliphatic amine (e.g., morpholine, piperidine) (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Amino-3,5-dichloro-6-methylpyridine, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe, followed by the aliphatic amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated aminopyridine.

Protocol 2: General Procedure for the Amination of 2-Amino-3,5-dichloro-6-methylpyridine with an Arylamine

This protocol is a general starting point for the coupling of 2-Amino-3,5-dichloro-6-methylpyridine with a primary arylamine.

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine (1.0 equiv)

  • Arylamine (e.g., aniline, p-anisidine) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, add 2-Amino-3,5-dichloro-6-methylpyridine, the arylamine, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vial equipped with a magnetic stir bar.

  • Add anhydrous, degassed 1,4-dioxane to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C.

  • Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and add water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_red_elim Pd0 L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineComplex Amine Complex [L-Pd(II)(Ar)(HNR'R'')]+X- OxAdd->AmineComplex Ligand Exchange AmidoComplex Amido Complex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation HXBase_out H-Base+X- AmineComplex->HXBase_out Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination AmidoComplex->Product Catalyst_Regen L-Pd(0) AmidoComplex->Catalyst_Regen Product->Catalyst_Regen Catalyst_Regen->Pd0 Catalyst Regeneration ArX_in Ar-X ArX_in->OxAdd Amine_in HNR'R'' Amine_in->AmineComplex Base_in Base Base_in->AmineComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Prep Reaction Setup (Under Inert Atmosphere) Reagents Add 2-Amino-3,5-dichloro-6-methylpyridine, Pd Catalyst, Ligand, and Base Prep->Reagents Solvent Add Anhydrous, Degassed Solvent and Amine Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Work-up (Cool, Dilute, Filter) Reaction->Workup Extraction Aqueous Wash and Extraction Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application

Application of 2-Amino-3,5-dichloro-6-methylpyridine in the Synthesis of Potent p38 MAP Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This application note details the synthesis and application of kinase inhibitors derived from the versatile starting material, 2-amino-3,5-dichloro-6-methyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the synthesis and application of kinase inhibitors derived from the versatile starting material, 2-amino-3,5-dichloro-6-methylpyridine. This pyridine derivative serves as a key building block for the construction of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical enzyme in the inflammatory signaling cascade. The methodologies described herein provide a roadmap for the synthesis of a targeted library of compounds for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Introduction

Protein kinases are a large family of enzymes that play a fundamental role in regulating a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key interactions within the ATP-binding site of kinases.

2-Amino-3,5-dichloro-6-methylpyridine offers several advantages as a starting material for kinase inhibitor synthesis. The two chlorine atoms provide orthogonal handles for sequential functionalization through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. The amino group can act as a key hydrogen bond donor, anchoring the inhibitor to the kinase hinge region, a common feature of many ATP-competitive inhibitors.

This document provides a detailed protocol for the synthesis of a p38 MAP kinase inhibitor, highlighting the utility of 2-amino-3,5-dichloro-6-methylpyridine in constructing complex, biologically active molecules.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to extracellular stimuli such as cytokines and cellular stress, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAP kinase is a promising therapeutic strategy for a variety of inflammatory diseases.

p38_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Cytokines_Stress Cytokines / Stress Receptor Receptor Cytokines_Stress->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response induces Inhibitor Synthesized p38 Inhibitor Inhibitor->p38_MAPK inhibits

Caption: Simplified p38 MAP Kinase Signaling Pathway.

Experimental Protocols

The following protocols describe a multi-step synthesis of a potent p38 MAP kinase inhibitor starting from 2-amino-3,5-dichloro-6-methylpyridine.

General Synthetic Workflow

The overall synthetic strategy involves a sequential functionalization of the dichlorinated pyridine core. The first step is a Suzuki-Miyaura coupling to introduce an aryl group at one of the chloro positions, followed by a Buchwald-Hartwig amination to install a second aryl or heteroaryl amine.

experimental_workflow Start 2-Amino-3,5-dichloro- 6-methylpyridine Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate Mono-arylated Pyridine Intermediate Step1->Intermediate Step2 Buchwald-Hartwig Amination Intermediate->Step2 Product Final p38 Kinase Inhibitor Step2->Product

Caption: General synthetic workflow for p38 kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines the mono-arylation of 2-amino-3,5-dichloro-6-methylpyridine with a substituted phenylboronic acid.

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 2-amino-3,5-dichloro-6-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated intermediate.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of the mono-arylated intermediate with a suitable amine.

Materials:

  • Mono-arylated pyridine intermediate from Protocol 1

  • Amine (e.g., aniline) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the mono-arylated pyridine intermediate (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final p38 kinase inhibitor.

Data Presentation

The following table summarizes the in vitro biological activity of a representative p38 MAP kinase inhibitor synthesized using the described protocols.

Compound IDTarget KinaseIC₅₀ (nM)
P38-I-01 p38α15
p38β50
JNK1>1000
ERK2>1000

IC₅₀ values were determined using a standard in vitro kinase assay.

Conclusion

2-Amino-3,5-dichloro-6-methylpyridine is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The described protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a reliable and efficient route to a diverse range of p38 MAP kinase inhibitors. The ability to systematically modify the substituents on the pyridine core allows for fine-tuning of the pharmacological properties, making this a powerful approach for the discovery of novel drug candidates. The provided data demonstrates the potential to develop highly potent and selective inhibitors based on this scaffold.

Method

Application Notes and Protocols for the Purification of 2-Amino-3,5-dichloro-6-methylpyridine by Recrystallization

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3,5-dichloro-6-methylpyridine is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. The purity...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dichloro-6-methylpyridine is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. The purity of such compounds is critical for reliable biological testing and as a starting material for further chemical synthesis. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This protocol provides a detailed method for the purification of 2-Amino-3,5-dichloro-6-methylpyridine by recrystallization from an ethanol/water solvent system. The principle of this method relies on the differential solubility of the target compound and its impurities in the chosen solvent at varying temperatures. The compound is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.[1][2]

Materials and Equipment

  • Crude 2-Amino-3,5-dichloro-6-methylpyridine

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer Flasks

  • Beakers

  • Graduated Cylinders

  • Hot Plate with Magnetic Stirrer

  • Magnetic Stir Bars

  • Buchner Funnel and Flask

  • Filter Paper

  • Vacuum Source

  • Spatula

  • Glass Stirring Rod

  • Watch Glass

  • Drying Oven or Vacuum Desiccator

Experimental Protocol

This protocol is based on general recrystallization principles and solvent suggestions for similar compounds.[3] Optimal volumes and temperatures may require slight adjustments based on the initial purity of the crude product.

1. Solvent Selection and Initial Solubility Tests:

Based on data for structurally related compounds, ethanol is a suitable solvent for the recrystallization of aminopyridines.[3] To achieve a higher yield, a co-solvent system with water as an anti-solvent can be employed. A preliminary solubility test should be performed by adding a small amount of the crude compound to a test tube containing a few milliliters of ethanol. Heat the mixture to observe dissolution and then cool to room temperature and then in an ice bath to observe crystallization.

2. Dissolution of the Crude Compound:

  • Place the crude 2-Amino-3,5-dichloro-6-methylpyridine into an Erlenmeyer flask of an appropriate size.

  • Add a magnetic stir bar to the flask.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of hot ethanol until the compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon to the solution to adsorb colored impurities.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if activated carbon was used):

  • If activated carbon was used, it must be removed while the solution is hot to prevent premature crystallization of the product.

  • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the fluted filter paper into the preheated flask.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

6. Isolation of Crystals by Vacuum Filtration:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.

  • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor containing impurities.

  • Keep the vacuum on to pull air through the crystals for a few minutes to help them dry.

7. Drying of the Purified Crystals:

  • Carefully remove the filter paper with the purified crystals from the Buchner funnel.

  • Place the crystals on a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a temperature well below the compound's melting point (Melting point: 132.0 to 136.0 °C) or in a vacuum desiccator until a constant weight is achieved.

8. Determination of Purity:

  • The purity of the recrystallized 2-Amino-3,5-dichloro-6-methylpyridine can be assessed by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value indicates high purity. Further analysis can be performed using techniques such as HPLC, GC, or NMR.

Data Presentation

ParameterValueUnitNotes
Starting Material
Mass of Crude Compound(User to input)g
Appearance of CrudeLight yellow to brown powder/crystal-
Recrystallization
Solvent SystemEthanol/Water-Based on similar compounds.[3]
Dissolution Temperature~78 (Boiling point of Ethanol)°C
Crystallization TemperatureRoom Temperature, then 0-4°C
Product
Mass of Purified Compound(User to determine)g
Appearance of PurifiedOff-white to light yellow crystals-Expected outcome
Melting Point132.0 - 136.0°C
Calculations
Percent Recovery(Mass of Purified / Mass of Crude) x 100%

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude 2-Amino-3,5-dichloro-6-methylpyridine add_solvent Add Minimum Hot Ethanol start->add_solvent dissolve Complete Dissolution add_solvent->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration (if carbon used) decolorize->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash_crystals Wash with Cold Ethanol vacuum_filter->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end_product Pure 2-Amino-3,5-dichloro- 6-methylpyridine dry_crystals->end_product

Caption: Workflow for the purification of 2-Amino-3,5-dichloro-6-methylpyridine.

References

Application

Application Notes and Protocols for the Quantification of 2-Amino-3,5-dichloro-6-methylpyridine

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-3,5-dichloro-6-methylpyridine in various sample matrices. The protocols are intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-3,5-dichloro-6-methylpyridine in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity detection and confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules.[1][2] This method is suitable for the routine analysis of 2-Amino-3,5-dichloro-6-methylpyridine in drug substance and formulated products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size), and an autosampler.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Orthophosphoric acid or Formic acid

    • 2-Amino-3,5-dichloro-6-methylpyridine reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio.[2] For MS compatibility, formic acid can be used instead of phosphoric acid.[3]

    • Flow Rate: 0.7 mL/min[2]

    • Column Temperature: 40°C[2]

    • Detection Wavelength: Pyridine derivatives typically exhibit UV absorbance between 200-280 nm.[1] A starting wavelength of 254 nm is recommended.[2]

    • Injection Volume: 10 µL[2]

  • Standard Preparation:

    • Prepare a stock solution of the 2-Amino-3,5-dichloro-6-methylpyridine reference standard in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 40 µg/mL.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 2-Amino-3,5-dichloro-6-methylpyridine in methanol to achieve an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]

  • Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of 2-Amino-3,5-dichloro-6-methylpyridine in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis:

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition (UV Detection) HPLC_Injection->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Extraction Sample Extraction Derivatization Derivatization (ECF) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection MS_Detection MS Detection (MRM) GC_Injection->MS_Detection Calibration_Curve Calibration Curve MS_Detection->Calibration_Curve Concentration_Calc Concentration Calculation MS_Detection->Concentration_Calc Calibration_Curve->Concentration_Calc

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3,5-dichloro-6-m...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3,5-dichloro-6-methylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 2-Amino-3,5-dichloro-6-methylpyridine?

A1: The most prevalent method for the synthesis of 2-Amino-3,5-dichloro-6-methylpyridine is the direct dichlorination of 2-amino-6-methylpyridine using a chlorinating agent such as N-chlorosuccinimide (NCS). This electrophilic aromatic substitution targets the positions activated by both the amino and methyl groups.

Q2: What are the key factors influencing the yield of the chlorination reaction?

A2: Several factors can significantly impact the yield:

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

  • Solvent: The polarity and nature of the solvent can influence the reaction rate and selectivity. Various solvents such as acetonitrile, dichloromethane, and acetic acid have been used for similar reactions.

  • Reaction Temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of side products.

  • Molar Ratio of Reactants: The stoichiometry of the chlorinating agent to the starting material needs to be carefully controlled to achieve dichlorination without significant over-chlorination.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.

Q3: What are the expected side products in this synthesis?

A3: Potential side products include:

  • Monochloro derivatives: 2-Amino-3-chloro-6-methylpyridine and 2-Amino-5-chloro-6-methylpyridine may form if the reaction does not go to completion.

  • Over-chlorinated products: Trichlorinated pyridines can be produced if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.

  • Isomers: While the 3 and 5 positions are electronically favored, minor amounts of other chlorinated isomers might be formed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Formation of significant amounts of monochlorinated byproducts.- Increase the molar equivalent of the chlorinating agent (e.g., NCS). - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.
Degradation of starting material or product.- Perform the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture.
Product loss during work-up and purification.- Optimize the extraction and purification procedures. - Consider using column chromatography for efficient separation of the product from byproducts.
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high.- Lower the reaction temperature to improve regioselectivity.
Incorrect solvent choice.- Screen different solvents to find the optimal one for the desired dichlorination.
Over-chlorination.- Reduce the molar equivalents of the chlorinating agent. - Carefully monitor the reaction progress and stop it once the desired product is the major component.
Difficult Purification Close boiling points or polarities of the product and byproducts.- Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation. - Consider derivatization of the amino group to alter the polarity for easier separation, followed by deprotection.
Presence of colored impurities.- Treat the crude product with activated charcoal. - Recrystallization from a suitable solvent system can also help in removing colored impurities.

Experimental Protocols

Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine via Dichlorination of 2-Amino-6-methylpyridine with N-Chlorosuccinimide (NCS)

This protocol is a representative procedure based on analogous chlorinations of aminopyridines. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 2-Amino-6-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Amino-3,5-dichloro-6-methylpyridine.

Table 1: Summary of Reaction Parameters and Expected Yields (based on analogous reactions)

Starting MaterialChlorinating Agent (eq)SolventTemperature (°C)Time (h)Yield (%)
2-Amino-6-methylpyridineNCS (2.2)Acetonitrile0 to RT12-2460-80
2-Amino-6-methylpyridineNCS (2.2)Dichloromethane0 to RT12-2455-75

*Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow Workflow for 2-Amino-3,5-dichloro-6-methylpyridine Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-6-methylpyridine in anhydrous acetonitrile add_ncs Add N-Chlorosuccinimide (NCS) at 0 °C start->add_ncs react Stir at room temperature (12-24h) add_ncs->react quench Quench with water react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure 2-Amino-3,5-dichloro-6-methylpyridine chromatography->product

Caption: A flowchart illustrating the key steps in the synthesis of 2-Amino-3,5-dichloro-6-methylpyridine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield cluster_incomplete Solutions for Incomplete Reaction cluster_complete Investigate Other Causes cluster_side_products Solutions for Side Products start Low Yield Observed check_completion Analyze crude reaction mixture (TLC/GC). Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase reaction time incomplete->increase_time increase_temp Increase reaction temperature incomplete->increase_temp increase_ncs Increase NCS equivalents incomplete->increase_ncs check_side_products Significant side products observed? complete->check_side_products optimize_purification Optimize work-up and purification complete->optimize_purification product product increase_time->product increase_temp->product increase_ncs->product side_products Yes check_side_products->side_products no_side_products No optimize_purification->product Improved Yield lower_temp Lower reaction temperature side_products->lower_temp change_solvent Change solvent side_products->change_solvent adjust_ncs Adjust NCS equivalents side_products->adjust_ncs lower_temp->product change_solvent->product adjust_ncs->product

Caption: A decision tree to troubleshoot and address common causes of low yield in the synthesis.

Optimization

Technical Support Center: Chlorination of 2-amino-6-methylpyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of 2-amino-6-methylpyridin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of 2-amino-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the chlorination of 2-amino-6-methylpyridine?

The primary and desired product of the selective chlorination of 2-amino-6-methylpyridine is 2-amino-5-chloro-6-methylpyridine. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Q2: What are the most common side reactions observed during the chlorination of 2-amino-6-methylpyridine?

The most common side reactions include:

  • Polychlorination: Formation of dichlorinated products, such as 2-amino-3,5-dichloro-6-methylpyridine, is a significant side reaction.[3] This occurs when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.

  • Side-chain chlorination: Chlorination of the methyl group can occur, leading to the formation of products like 2-amino-5-chloro-6-(chloromethyl)pyridine. This is more likely under radical reaction conditions.[4][5]

  • N-Chlorination: The amino group can be chlorinated to form an N-chloro intermediate, which can be unstable and lead to further side reactions.[6]

  • Formation of Hydroxylated Byproducts: In aqueous acidic solutions, diazotization of the amino group followed by reaction with water can lead to the formation of hydroxylated impurities, although this is more common in Sandmeyer-type reactions.[7]

Q3: How does the reaction medium affect the selectivity of the chlorination?

The reaction medium plays a crucial role in selectivity. Conducting the chlorination in a strongly acidic medium, such as concentrated sulfuric acid or hydrochloric acid, can suppress the formation of polychlorinated byproducts.[3][8] In a strong acid, the aminopyridine is protonated, which deactivates the ring towards further electrophilic substitution, thus favoring monochlorination.[8]

Troubleshooting Guide

Issue 1: Low yield of the desired 2-amino-5-chloro-6-methylpyridine and formation of multiple products.

Possible Cause Troubleshooting Step
Over-chlorination Carefully control the stoichiometry of the chlorinating agent. Use of 1 to 2 equivalents of the chlorinating agent per equivalent of 2-aminopyridine is recommended.[8] Consider slow, dropwise addition of the chlorinating agent to maintain a low concentration at any given time.
Inappropriate reaction temperature Optimize the reaction temperature. Lower temperatures (e.g., 0-10 °C) generally favor selective monochlorination and reduce the rate of side reactions.[3]
Incorrect solvent or pH If not already doing so, consider using a strong acid medium like concentrated HCl or H2SO4 to improve selectivity for the 5-position and reduce polychlorination.[3][8]

Issue 2: Presence of dichlorinated byproducts (e.g., 2-amino-3,5-dichloro-6-methylpyridine) in the final product.

Possible Cause Troubleshooting Step
Excess chlorinating agent Reduce the molar ratio of the chlorinating agent to the substrate.
High reaction temperature Perform the reaction at a lower temperature to decrease the rate of the second chlorination.
Reaction medium not acidic enough Increase the acidity of the reaction medium to deactivate the monochlorinated product towards further chlorination.[8]

Issue 3: Detection of side-chain chlorinated impurities.

Possible Cause Troubleshooting Step
Radical reaction conditions Avoid conditions that promote radical formation, such as exposure to UV light or the presence of radical initiators, unless side-chain chlorination is desired.[4][5]
High reaction temperatures Lowering the reaction temperature can help minimize side-chain chlorination.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

Parameter Condition favoring 2-amino-5-chloro-6-methylpyridine Condition favoring Side Reactions Primary Side Product(s)
Chlorinating Agent Stoichiometry 1.0 - 1.2 equivalents> 1.5 equivalents2-amino-3,5-dichloro-6-methylpyridine
Temperature 0 - 25 °C[3]> 50 °CPolychlorinated and side-chain chlorinated products
Reaction Medium Strong acid (e.g., conc. H2SO4, conc. HCl)[3][8]Weakly acidic or neutralPolychlorinated products[8]
Reaction Time Optimized for completion of monochlorinationProlonged reaction timeIncreased polychlorination

Experimental Protocols

Protocol 1: Selective Monochlorination of 2-amino-6-methylpyridine in a Strong Acid Medium

This protocol is adapted from methods described for the selective chlorination of aminopyridines.[3][8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet/outlet, place 2-amino-6-methylpyridine.

  • Acidification: Cool the flask in an ice bath and slowly add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid, approximately 10 equivalents) while maintaining the temperature below 20°C.

  • Chlorinating Agent Addition: Slowly bubble chlorine gas into the solution or add a solution of the chlorinating agent (e.g., N-chlorosuccinimide in the strong acid) dropwise over a period of 1-2 hours. Maintain the temperature between 0-10°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the point of maximum conversion to the monochlorinated product.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., NaOH or NH4OH) to a pH of 8-9, which will precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2-amino-6-methylpyridine 2-amino-6-methylpyridine 2-amino-5-chloro-6-methylpyridine 2-amino-5-chloro-6-methylpyridine 2-amino-6-methylpyridine->2-amino-5-chloro-6-methylpyridine + Cl+ Side-chain chlorinated product Side-chain chlorinated product 2-amino-6-methylpyridine->Side-chain chlorinated product + Cl radical N-chlorinated intermediate N-chlorinated intermediate 2-amino-6-methylpyridine->N-chlorinated intermediate + Cl+ 2-amino-3,5-dichloro-6-methylpyridine 2-amino-3,5-dichloro-6-methylpyridine 2-amino-5-chloro-6-methylpyridine->2-amino-3,5-dichloro-6-methylpyridine + Cl+ (Over-chlorination)

Caption: Main reaction pathway and major side reactions in the chlorination of 2-amino-6-methylpyridine.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Product Mixture (TLC, GC, HPLC) Start->Check_Purity Polychlorination Polychlorination Detected Check_Purity->Polychlorination Yes Side_Chain_Chlorination Side-Chain Chlorination Detected Check_Purity->Side_Chain_Chlorination Yes Other_Impurities Other Impurities Check_Purity->Other_Impurities Yes Action_Poly Reduce Chlorinating Agent Lower Temperature Increase Acidity Polychlorination->Action_Poly Action_Side_Chain Avoid Radical Conditions Lower Temperature Side_Chain_Chlorination->Action_Side_Chain Action_Other Optimize Work-up and Purification Other_Impurities->Action_Other End Improved Yield and Purity Action_Poly->End Action_Side_Chain->End Action_Other->End

Caption: A troubleshooting workflow for optimizing the chlorination of 2-amino-6-methylpyridine.

References

Troubleshooting

Overcoming poor solubility of 2-Amino-3,5-dichloro-6-methylpyridine in reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2-Amino-3,5-dichloro-6-methylpyridine in chemical reactions.

Troubleshooting Guides

Issue: 2-Amino-3,5-dichloro-6-methylpyridine is not dissolving in the reaction solvent.

Initial Checks:

  • Purity of the Compound: Verify the purity of the 2-Amino-3,5-dichloro-6-methylpyridine. Impurities can sometimes affect solubility.

  • Solvent Quality: Ensure the solvent is anhydrous and of the appropriate grade for the reaction.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. Based on data for structurally similar compounds, a range of solvents can be considered. It is recommended to perform small-scale solubility tests before proceeding with the full reaction.

  • Temperature Adjustment: For many solids, solubility increases with temperature.[1][2] Gradually heating the solvent while stirring can help dissolve the compound. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Use of Co-solvents: A mixture of solvents can significantly improve solubility. Polar aprotic solvents are often effective.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

  • pH Modification (for aqueous or protic solvent systems): As an aminopyridine, the solubility of this compound can be highly dependent on pH.[3] In acidic conditions, the amino group and pyridine nitrogen can be protonated, increasing solubility in polar protic solvents. Conversely, in basic conditions, solubility might be altered. This approach should be used with caution as it can affect the reactivity of the compound and other reagents in the reaction.

Solvent Selection Guide (Qualitative)

The following table provides a qualitative guide to the solubility of 2-Amino-3,5-dichloro-6-methylpyridine in common organic solvents, inferred from data on analogous compounds.

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHighOften good choices for achieving complete dissolution, but can be difficult to remove.
Ethers THF, 1,4-DioxaneModerate to HighCommonly used in cross-coupling reactions. Solubility may require heating.
Alcohols Methanol, Ethanol, IsopropanolModerateCan act as both solvent and reactant in some cases.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood for initial dissolution but may have limited compatibility with certain reaction types.[4]
Esters Ethyl AcetateLow to ModerateOften used for extraction and chromatography rather than as a primary reaction solvent.
Hydrocarbons Toluene, HexaneLowGenerally poor solvents for this polar compound, but may be used in specific cases or as part of a co-solvent system.

Frequently Asked Questions (FAQs)

Q1: I'm seeing my starting material crash out of solution during the reaction. What should I do?

A1: This indicates that the solubility of 2-Amino-3,5-dichloro-6-methylpyridine or one of the reaction intermediates is decreasing as the reaction progresses.

  • Increase the solvent volume: This is the simplest approach to maintain solubility.

  • Add a co-solvent: Introduce a small amount of a high-solubility solvent like DMF or DMSO to the reaction mixture.

  • Increase the reaction temperature: If the reaction conditions permit, a higher temperature may keep all components in solution.

Q2: Can I use pyridine as a solvent to dissolve 2-Amino-3,5-dichloro-6-methylpyridine?

A2: Yes, pyridine can be an effective solvent for other pyridine derivatives.[5] It is a polar, aprotic solvent and can also act as a base in some reactions. However, its high boiling point can make it difficult to remove during workup.

Q3: How does the choice of base affect the solubility of 2-Amino-3,5-dichloro-6-methylpyridine in cross-coupling reactions?

A3: The base can have an indirect effect on the solubility of the starting material and the reaction intermediates. Some inorganic bases like potassium carbonate or phosphate have low solubility in organic solvents and can create a heterogeneous mixture. Using a soluble organic base like DBU or an alkoxide might maintain a more homogeneous reaction mixture. The choice of base is highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig).

Q4: Are there any recommended solvent systems for Suzuki or Buchwald-Hartwig reactions with this compound?

A4: For Suzuki and Buchwald-Hartwig reactions involving similar aryl halides, common solvent systems include:

  • Suzuki Coupling: 1,4-Dioxane/water, Toluene/water, or anhydrous THF with a soluble base.[6]

  • Buchwald-Hartwig Amination: Toluene, Dioxane, or THF are frequently used.[7][8] The choice of ligand is also critical for success in these reactions.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction with Poorly Soluble 2-Amino-3,5-dichloro-6-methylpyridine

This protocol provides a starting point and may require optimization.

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/water 4:1, or Toluene/Ethanol/water)

Procedure:

  • To a Schlenk flask, add 2-Amino-3,5-dichloro-6-methylpyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system. The initial volume should be calculated to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Stir the mixture at room temperature for 10-15 minutes. If the starting material has not dissolved, gradually heat the mixture to 80-100°C.

  • If solubility issues persist at elevated temperatures, a co-solvent such as DMF (5-10% of total volume) can be added.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Handling Poor Solubility cluster_prep Preparation cluster_dissolution Dissolution Troubleshooting cluster_reaction Reaction and Monitoring start Start: Weigh Reagents setup Setup Reaction Under Inert Atmosphere start->setup add_solvent Add Primary Solvent setup->add_solvent check_sol Check for Complete Dissolution at RT add_solvent->check_sol heat Heat Mixture (e.g., 50-100°C) check_sol->heat No proceed Proceed with Reaction check_sol->proceed Yes add_cosolvent Add Co-solvent (e.g., DMF, DMSO) heat->add_cosolvent Still Insoluble sonicate Sonication add_cosolvent->sonicate Still Insoluble sonicate->proceed monitor Monitor by TLC/LC-MS proceed->monitor workup Workup and Purification monitor->workup

Caption: A logical workflow for addressing solubility issues during reaction setup.

signaling_pathway Decision Tree for Solvent Selection start Poor Solubility of 2-Amino-3,5-dichloro-6-methylpyridine q1 Is the reaction sensitive to protic solvents? start->q1 a1_yes Use Aprotic Solvents q1->a1_yes Yes a1_no Protic Solvents are an Option q1->a1_no No q2 Is a high boiling point acceptable for workup? a1_yes->q2 q3 Does the reaction require an aqueous phase? a1_no->q3 a2_yes Consider DMF, DMSO, NMP q2->a2_yes Yes a2_no Consider THF, Dioxane, Acetonitrile q2->a2_no No a3_yes Consider Alcohol/Water or Dioxane/Water mixtures q3->a3_yes Yes a3_no Anhydrous conditions are suitable q3->a3_no No

Caption: A decision-making guide for selecting an appropriate solvent system.

References

Optimization

Technical Support Center: Optimizing Reactions with 2-Amino-3,5-dichloro-6-methylpyridine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when op...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the reaction temperature for 2-Amino-3,5-dichloro-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for reactions involving 2-Amino-3,5-dichloro-6-methylpyridine?

The optimal temperature is highly dependent on the specific reaction type. For common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, temperatures typically range from room temperature to elevated temperatures. For instance, Suzuki-Miyaura couplings can be conducted between 30°C and 110°C, while Buchwald-Hartwig aminations often require temperatures in the range of 80°C to 110°C.[1][2] Synthesis of related dichloropyridine derivatives has been reported at temperatures between 0°C and 100°C.[3]

Q2: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?

In many cases, gently increasing the reaction temperature can enhance the reaction rate. For instance, if an amide coupling is slow at room temperature, heating to 40-60°C may be beneficial.[4] However, it is crucial to monitor the reaction closely for any signs of decomposition or the formation of byproducts. For sluggish cross-coupling reactions, consider higher temperatures or screening different ligands and solvents to improve solubility and catalyst performance before significantly increasing the heat.[5]

Q3: What are the risks of running reactions at excessively high temperatures with 2-Amino-3,5-dichloro-6-methylpyridine?

High temperatures can lead to several undesirable outcomes, including:

  • Thermal Degradation: Aminopyridine derivatives can be susceptible to thermal degradation, leading to a lower yield of the desired product.[6][7]

  • Side Reactions: Increased temperatures can promote the formation of unwanted byproducts. For example, in Suzuki-Miyaura reactions, high temperatures can accelerate the protodeboronation of the boronic acid coupling partner.[8]

  • Catalyst Decomposition: Palladium catalysts used in cross-coupling reactions can decompose at very high temperatures, leading to reduced catalytic activity.

Q4: Can reactions with 2-Amino-3,5-dichloro-6-methylpyridine be performed at room temperature?

Yes, certain reactions can be optimized to run at or near room temperature. For instance, some Buchwald-Hartwig couplings can be performed at room temperature by carefully selecting the catalyst, ligand, and base.[1] Similarly, specific conditions for Suzuki-Miyaura reactions have been developed to proceed at room temperature.[9] Room temperature reactions are often preferred to minimize side reactions and preserve thermally sensitive functional groups.

Q5: How does the choice of base influence the optimal reaction temperature in cross-coupling reactions?

The strength of the base can impact the required reaction temperature. When using weaker bases, such as carbonates or phosphates, higher reaction temperatures may be necessary to achieve a good reaction rate in Buchwald-Hartwig aminations.[1] Conversely, stronger bases might allow for lower reaction temperatures. However, strong bases can be incompatible with base-sensitive functional groups in the substrates.[5]

Troubleshooting Guide: Temperature Optimization

This guide provides a systematic approach to troubleshooting common temperature-related issues in reactions involving 2-Amino-3,5-dichloro-6-methylpyridine.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Reaction temperature is too low.Gradually increase the temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. For cross-coupling, typical ranges are 80-110°C.[1][10]
Poor solubility of reagents at the current temperature.Screen alternative solvents with higher boiling points that may improve solubility.[1]
Inefficient catalyst activation.For palladium-catalyzed reactions, ensure the precatalyst is properly activated. Some systems may require a brief period at a higher temperature for activation before lowering to the reaction temperature.
Formation of Multiple Byproducts Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider screening different catalysts or ligands that are more active at milder conditions.[8]
Protodeboronation of boronic acid (in Suzuki coupling).This is often accelerated by heat. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[8]
Catalyst decomposition.Avoid excessively high temperatures that can lead to catalyst deactivation. Consult literature for the thermal stability of the specific catalyst system being used.
Reaction Stalls Before Completion Catalyst deactivation over time at elevated temperatures.Add a fresh portion of the catalyst. Alternatively, start the reaction at a slightly lower temperature to prolong catalyst lifetime.
Product inhibition.Try running the reaction at a more dilute concentration, which may sometimes mitigate product inhibition.
Inconsistent Results Poor temperature control.Use a reliable heating mantle with a temperature controller and a reaction vessel with good heat transfer. Ensure consistent stirring.
Localized overheating.For exothermic reactions, ensure efficient stirring and consider slower addition of reagents to dissipate heat effectively.[11]

Data Presentation: Temperature Effects on Common Reactions

The following tables summarize the general effects of temperature on common cross-coupling reactions with aminopyridine substrates. Note: The data presented are representative and may need to be optimized for specific substrates and reaction conditions.

Table 1: Buchwald-Hartwig Amination Temperature Effects

Temperature (°C)Reaction Time (h)Typical YieldPotential Issues
Room Temp - 4024+Low to ModerateVery slow reaction rate.[1]
60 - 8012 - 24Moderate to GoodOptimal for many standard systems.[12]
80 - 1104 - 16Good to ExcellentFaster reaction times, but increased risk of side reactions.[10]
> 120< 4VariablePotential for substrate/catalyst decomposition.[10]

Table 2: Suzuki-Miyaura Coupling Temperature Effects

| Temperature (°C) | Reaction Time (h) | Typical Yield | Potential Issues | | :--- | :--- | :--- | | Room Temp - 40 | 12 - 24 | Moderate to Good | Requires highly active catalyst/ligand system.[9] | | 60 - 80 | 6 - 18 | Good to Excellent | Good balance of reaction rate and stability.[2] | | 80 - 110 | 2 - 12 | Good to Excellent | Faster reactions, but increased risk of protodeboronation.[2] | | > 110 | < 2 | Variable | Significant risk of boronic acid decomposition and other side reactions.[2] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Amino-3,5-dichloro-6-methylpyridine

  • Reagent Preparation: In a dry Schlenk flask, add 2-Amino-3,5-dichloro-6-methylpyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., Dioxane/water or Toluene/water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of 2-Amino-3,5-dichloro-6-methylpyridine

  • Reagent Preparation: To a dry Schlenk tube, add the aryl halide (if 2-Amino-3,5-dichloro-6-methylpyridine is the amine), the amine (1.1-1.2 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Visualizations

TroubleshootingWorkflow start Reaction Issue Identified (e.g., Low Yield, Byproducts) check_temp Is Temperature a Likely Factor? start->check_temp low_yield Low Yield / No Reaction check_temp->low_yield Yes byproducts Byproduct Formation check_temp->byproducts Yes check_other Investigate Other Parameters (Solvent, Base, Reagent Purity) check_temp->check_other No increase_temp Increase Temperature Incrementally (e.g., +10-20°C) low_yield->increase_temp decrease_temp Decrease Temperature byproducts->decrease_temp analyze Analyze Outcome (TLC, LC-MS) increase_temp->analyze decrease_temp->analyze screen_catalyst Screen Alternative Catalysts / Ligands screen_catalyst->increase_temp screen_catalyst->decrease_temp check_other->analyze analyze->screen_catalyst Issue Persists end Optimized Condition analyze->end Issue Resolved

Caption: Troubleshooting workflow for temperature optimization.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdII_halide R-Pd(II)L_n-X pd0->pdII_halide Oxidative Addition (R-X) pdII_boron R-Pd(II)L_n-R' pdII_halide->pdII_boron Transmetalation (R'-B(OR)2, Base) pdII_boron->pd0 Reductive Elimination product product pdII_boron->product Product (R-R')

Caption: Simplified mechanism for the Suzuki-Miyaura coupling reaction.

References

Troubleshooting

Technical Support Center: Cross-Coupling with 2-Amino-3,5-dichloro-6-methylpyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dichloro-6-methylpyridine in cr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3,5-dichloro-6-methylpyridine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.

Troubleshooting Guide

Q1: I am observing no or very low conversion in my Suzuki-Miyaura coupling reaction with 2-Amino-3,5-dichloro-6-methylpyridine. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in Suzuki-Miyaura coupling with this substrate is a common issue. The presence of two electron-withdrawing chlorine atoms and the coordinating amino and pyridine nitrogen atoms can deactivate the palladium catalyst. Here’s a systematic approach to troubleshooting:

  • Catalyst System Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered and electron-deficient substrate.

    • Recommendation: Switch to a more active catalyst system. Buchwald-type ligands, known for their bulk and electron-rich nature, are often effective for challenging substrates. Consider ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

  • Ineffective Base: The choice of base is critical for the transmetalation step.

    • Recommendation: Screen a variety of bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often successful in difficult couplings. The solubility of the base can also be a factor, so consider a solvent system like dioxane/water that can partially dissolve it.

  • Suboptimal Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.

    • Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 120 °C. Microwave irradiation can also be a valuable tool for accelerating the reaction.

  • Catalyst Inhibition: The nitrogen atoms on the pyridine ring and the amino group can coordinate to the palladium center, leading to catalyst deactivation.

    • Recommendation: Employing bulky ligands can sterically shield the palladium center and mitigate this inhibition.

Q2: I am struggling with regioselectivity in my cross-coupling reaction. How can I control which chlorine atom is substituted?

A2: Achieving regioselectivity with two chloro-substituents can be challenging. In many cases, the chlorine at the position with lower electron density or less steric hindrance will react preferentially. For dichloropyridines, the reactivity can be influenced by the position relative to the nitrogen atom.

  • Ligand Control: The choice of ligand can significantly influence regioselectivity.

    • Recommendation: For 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position. While your substrate is 3,5-dichloro, the principle of using bulky ligands to direct the reaction to a specific site can be applied. Experiment with a range of bulky phosphine and NHC ligands.

  • Reaction Conditions: Temperature and solvent can also play a role in selectivity.

    • Recommendation: Start with milder conditions and gradually increase the temperature. A change in solvent polarity might also favor one reaction pathway over another.

Q3: My Buchwald-Hartwig amination is giving low yields. What adjustments should I consider?

A3: The Buchwald-Hartwig amination of 2-Amino-3,5-dichloro-6-methylpyridine can be hampered by the same factors as the Suzuki coupling, namely catalyst inhibition and the low reactivity of the C-Cl bonds.

  • Catalyst and Ligand Selection: This is the most critical factor.

    • Recommendation: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Systems based on ligands like BrettPhos or RuPhos are often effective for the amination of challenging heteroaryl chlorides.

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices for Buchwald-Hartwig reactions.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants.

    • Recommendation: Toluene, dioxane, and THF are commonly used solvents. Ensure they are thoroughly degassed to prevent oxidation of the catalyst.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is the best starting point for a Suzuki-Miyaura coupling with 2-Amino-3,5-dichloro-6-methylpyridine?

A1: For a challenging substrate like this, a good starting point would be a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor combined with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos. A strong base like potassium phosphate (K₃PO₄) in a dioxane/water solvent system at an elevated temperature (e.g., 100 °C) is a robust initial set of conditions to try.

Q2: What are common side reactions to watch out for?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of a chlorine atom with hydrogen. This can be minimized by ensuring an inert atmosphere and using purified reagents and solvents.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the pyridine substrate. This is often caused by the presence of oxygen, so thorough degassing is crucial.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents and reagents can help mitigate this.

Q3: Can I perform a Sonogashira coupling on this substrate?

A3: Yes, a Sonogashira coupling to form a C-C triple bond should be possible, but it will likely require carefully optimized conditions. The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. For a dichloro-substrate, you may need to use a more active palladium catalyst system, similar to those recommended for Suzuki coupling, and potentially higher temperatures. A copper-free Sonogashira protocol might also be worth exploring to avoid potential side reactions.

Data Presentation

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Aminopyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-2460-85
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene1101865-90
Pd(dppf)Cl₂K₂CO₃DMF/H₂O1201250-75
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O10024< 20 (often low)

Note: Yields are representative and based on reactions with structurally similar, challenging chloro-aminopyridine substrates. Optimization for 2-Amino-3,5-dichloro-6-methylpyridine is necessary.

Table 2: Recommended Conditions for Different Cross-Coupling Reactions

Reaction TypeRecommended Pd SourceRecommended LigandRecommended BaseCommon Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BrettPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XPhosEt₃N, PiperidineTHF, DMF

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This is a generalized procedure and should be optimized for your specific boronic acid and reaction scale.

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Amino-3,5-dichloro-6-methylpyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Cross-Coupling start Start: Cross-Coupling with 2-Amino-3,5-dichloro-6-methylpyridine reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C(sp) catalyst_screening Initial Catalyst Screening suzuki->catalyst_screening buchwald->catalyst_screening sonogashira->catalyst_screening optimization Reaction Optimization catalyst_screening->optimization Initial results low_yield Low Yield / No Reaction optimization->low_yield Low Yield success Successful Coupling optimization->success High Yield troubleshoot Troubleshooting low_yield->troubleshoot troubleshoot->catalyst_screening Re-screen catalysts

Caption: A workflow for selecting and optimizing a catalyst for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_catalyst Is the catalyst system active enough? start->check_catalyst change_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. check_catalyst->change_catalyst No check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes end Re-run Optimized Reaction change_catalyst->end increase_temp Increase temperature to 100-120 °C. Consider microwave irradiation. check_temp->increase_temp No check_base Is the base effective? check_temp->check_base Yes increase_temp->end change_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). check_base->change_base No check_degassing Is the system properly degassed? check_base->check_degassing Yes change_base->end degas Degas solvents and reaction mixture thoroughly. check_degassing->degas No check_degassing->end Yes degas->end

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Optimization

Technical Support Center: Purification of 2-Amino-3,5-dichloro-6-methylpyridine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Amino-3,5-dichloro-6-methylpyridine and its derivatives.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions for challenges encountered during the purification of 2-Amino-3,5-dichloro-6-methylpyridine derivatives.

Issue 1: Low Recovery After Purification

Q: I am experiencing significant loss of my 2-Amino-3,5-dichloro-6-methylpyridine derivative during purification. What are the potential causes and solutions?

A: Low recovery is a common issue and can stem from several factors. Due to the basic nature of the pyridine nitrogen, these compounds can interact strongly with acidic stationary phases like silica gel, leading to irreversible adsorption or degradation. Additionally, losses can occur during work-up and solvent removal steps.

Troubleshooting Workflow for Low Recovery

start Low Recovery of Product check_silica Are you using silica gel chromatography? start->check_silica acidic_silica Product may be degrading or irreversibly adsorbing to acidic silica. check_silica->acidic_silica Yes check_workup Are you performing an aqueous work-up? check_silica->check_workup No neutralize_silica Neutralize silica gel with triethylamine (0.1-1% in eluent) or use a different stationary phase (e.g., alumina, C18). acidic_silica->neutralize_silica ph_issue Product may have some solubility in the aqueous phase depending on pH. check_workup->ph_issue Yes check_evaporation How are you removing the solvent? check_workup->check_evaporation No optimize_ph Carefully control and optimize the pH during extraction to minimize product loss to the aqueous layer. ph_issue->optimize_ph thermal_degradation The compound may be thermally sensitive. check_evaporation->thermal_degradation High Temperature gentle_evaporation Use a rotary evaporator at a lower temperature and gentle vacuum. thermal_degradation->gentle_evaporation

Caption: A flowchart for troubleshooting low recovery during purification.

Issue 2: Product Contaminated with Starting Materials or Byproducts

Q: My purified 2-Amino-3,5-dichloro-6-methylpyridine derivative is still contaminated with starting materials or reaction byproducts. How can I improve its purity?

A: The choice of purification method is critical for separating the target compound from impurities with similar properties. A multi-step purification approach may be necessary.

Purification Strategy Decision Tree

start Impure Product check_polarity Are impurities significantly different in polarity? start->check_polarity chromatography Use column chromatography (silica or alumina). check_polarity->chromatography Yes check_basicity Are impurities non-basic? check_polarity->check_basicity No acid_base Perform an acid-base extraction. check_basicity->acid_base Yes check_crystallinity Is the product a solid? check_basicity->check_crystallinity No recrystallization Attempt recrystallization from a suitable solvent. check_crystallinity->recrystallization Yes

Caption: Decision tree for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-Amino-3,5-dichloro-6-methylpyridine derivatives?

A1: The most common and effective purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. Suitable solvents often include ethyl acetate, ethanol, methylene chloride, and n-hexane, or mixtures thereof.[1]

  • Column Chromatography: Silica gel column chromatography is frequently used.[1] Due to the basic nature of the pyridine, peak tailing can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.

  • Acid-Base Extraction: This technique is useful for separating the basic 2-Amino-3,5-dichloro-6-methylpyridine derivative from non-basic impurities. The compound is protonated with a dilute acid and extracted into the aqueous phase. It can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q2: My 2-Amino-3,5-dichloro-6-methylpyridine derivative shows significant peak tailing during silica gel column chromatography. How can I resolve this?

A2: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as triethylamine (0.1-1%) or pyridine, into your eluent can block the active silanol sites.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a polymer-based column.

  • "End-capped" silica gel: This type of silica has fewer free silanol groups and can reduce tailing.

Q3: What are some suitable recrystallization solvents for 2-Amino-3,5-dichloro-6-methylpyridine derivatives?

A3: Based on closely related compounds, effective recrystallization solvents include ethyl acetate, ethanol, methylene chloride, and normal hexane.[1] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific derivative.

Q4: How can I remove unreacted 2-aminopyridine starting material from my product?

A4: Unreacted 2-aminopyridine can often be removed using acid-base extraction.[2] By washing the crude product (dissolved in a water-immiscible organic solvent) with a dilute acid solution (e.g., 1M HCl), the more basic 2-aminopyridine will be protonated and extracted into the aqueous layer, while your potentially less basic product remains in the organic phase.[2]

Data Presentation

Table 1: Comparison of Purification Methods for a Closely Related Analog (2-Amino-3,5-dichloropyridine)

Purification MethodSolvent/EluentYieldPurity (GC)Reference
Recrystallizationn-Hexane55.5%98.50%[1]
Silica Gel Column ChromatographyNot specified53.3%96.20%[1]

Note: This data is for 2-amino-3,5-dichloropyridine and serves as a starting point for the optimization of the purification of 2-Amino-3,5-dichloro-6-methylpyridine derivatives.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Amino-3,5-dichloro-6-methylpyridine derivative in the minimum amount of a suitable hot solvent (e.g., ethyl acetate, ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: General Procedure for Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acid wash two more times to ensure complete removal of basic impurities.

  • Neutralization of Aqueous Layer (to recover the product if it was extracted): Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 5M NaOH) until the solution is basic (check with pH paper).

  • Back-Extraction: Extract the now neutral product from the aqueous layer with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

Troubleshooting

Preventing decomposition of 2-Amino-3,5-dichloro-6-methylpyridine during storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Amino-3,5-dichloro-6-methylpyridine during storage. Freq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Amino-3,5-dichloro-6-methylpyridine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Amino-3,5-dichloro-6-methylpyridine?

For long-term stability, 2-Amino-3,5-dichloro-6-methylpyridine should be stored in a cool, dry, and dark environment.[1] It is recommended to keep the compound in a tightly sealed container at temperatures between 2-8°C.[1] To prevent exposure to moisture, which can lead to hydrolysis, storage in a desiccator or with a desiccant is advised. Some suppliers recommend room temperature for short-term storage, but for extended periods, refrigeration is preferable.

Q2: What are the primary factors that can cause the decomposition of 2-Amino-3,5-dichloro-6-methylpyridine?

The main factors contributing to the degradation of 2-Amino-3,5-dichloro-6-methylpyridine are exposure to light, moisture, high temperatures, and incompatible substances.[2] Halogenated pyridines can be susceptible to photodegradation.[3] Hydrolysis can occur in the presence of water, and the compound may react with strong oxidizing agents and acids.[4]

Q3: How can I tell if my sample of 2-Amino-3,5-dichloro-6-methylpyridine has started to decompose?

Visual inspection may reveal a change in color or the appearance of clumping. However, the most reliable way to assess decomposition is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from any degradation products, allowing for quantification of purity. Unexpected peaks in the chromatogram are a strong indicator of decomposition.[1]

Q4: What are the likely degradation products of 2-Amino-3,5-dichloro-6-methylpyridine?

While specific degradation products for this exact compound are not extensively documented in publicly available literature, based on studies of similar chlorinated and aminated pyridines, potential degradation pathways could involve:

  • Hydrolysis: The amino group could be hydrolyzed to a hydroxyl group, or the chlorine atoms could be displaced by hydroxyl groups under certain conditions.

  • Oxidation: The aminopyridine ring is susceptible to oxidation, potentially forming N-oxides.[1][5]

  • Photodegradation: Exposure to UV light can lead to dehalogenation (removal of chlorine atoms) and ring opening.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis Decomposition of the compound.1. Verify the storage conditions and age of the compound. 2. Review the sample preparation procedure to ensure the solvent is appropriate and the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH).[1] 3. Perform a forced degradation study to confirm if the unexpected peaks correspond to known degradation products.[1]
Inconsistent experimental results Degradation of the stock solution.1. Assess the stability of the compound in the chosen solvent. 2. Consider preparing fresh solutions for each experiment. 3. Store stock solutions at a low temperature (e.g., -20°C) and protected from light.
Change in physical appearance (color, texture) Significant degradation has occurred.1. Do not use the material for experiments where high purity is required. 2. Re-purify the compound if possible and re-analyze to confirm its identity and purity. 3. If purification is not feasible, procure a new batch of the compound.

Experimental Protocols

Stability-Indicating HPLC Method (General Protocol)

This protocol provides a starting point for developing a stability-indicating HPLC method for 2-Amino-3,5-dichloro-6-methylpyridine. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control) is a common starting point for related compounds.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 2-Amino-3,5-dichloro-6-methylpyridine.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[7][8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

1. Acid Hydrolysis:

  • Dissolve 2-Amino-3,5-dichloro-6-methylpyridine in a suitable solvent (e.g., acetonitrile or methanol).
  • Add an equal volume of 0.1 M hydrochloric acid.
  • Heat the mixture at 60°C and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
  • Neutralize the samples with 0.1 M sodium hydroxide before HPLC analysis.[1][8]

2. Base Hydrolysis:

  • Dissolve the compound as described above.
  • Add an equal volume of 0.1 M sodium hydroxide.
  • Maintain the mixture at room temperature and take samples at regular intervals for 24 hours.[1]
  • Neutralize the samples with 0.1 M hydrochloric acid prior to analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent.
  • Add a solution of hydrogen peroxide (e.g., 3-30%) and keep the mixture at room temperature.[5][8]
  • Monitor the reaction by taking samples at different time points for up to 24 hours for HPLC analysis.

4. Thermal Degradation:

  • Place a solid sample of the compound in a thermostatically controlled oven at a temperature that is relevant to potential manufacturing or storage excursions (e.g., 60-80°C) for 48 hours.[1]
  • Withdraw samples at various time points, prepare solutions, and analyze by HPLC.

5. Photodegradation:

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9]
  • Keep a control sample protected from light.
  • Analyze the samples at appropriate time intervals.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., unexpected HPLC peaks) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_prep Examine Sample Preparation (Solvent, pH, Temp) start->check_prep forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_prep->forced_degradation compare_results Compare Degradation Profile with Unexpected Peaks forced_degradation->compare_results identify_cause Identify Cause of Degradation compare_results->identify_cause implement_capa Implement Corrective Actions (e.g., new storage, fresh solutions) identify_cause->implement_capa

Caption: Workflow for troubleshooting stability issues.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 2-Amino-3,5-dichloro-6-methylpyridine hydrolysis_product Hydroxylated Derivatives parent->hydrolysis_product H2O / Δ oxidation_product N-Oxide Derivatives parent->oxidation_product [O] photo_product1 Dechlorinated Products parent->photo_product1 hv photo_product2 Ring-Opened Products photo_product1->photo_product2 hv

Caption: Plausible degradation pathways for 2-Amino-3,5-dichloro-6-methylpyridine.

References

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-3,5-dichloro-6-methylpyridine Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 2-Amino-3,5-dichloro-6-methylpyridine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 2-Amino-3,5-dichloro-6-methylpyridine, specifically focusing on troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-Amino-3,5-dichloro-6-methylpyridine is resulting in a low yield. What are the primary factors I should investigate?

Low yields in reactions involving substituted pyridines can be attributed to several factors. A systematic investigation of the following is recommended:

  • Purity of Starting Materials: Impurities in 2-Amino-3,5-dichloro-6-methylpyridine or other reactants can lead to the formation of side products and a decrease in the yield of the desired product. It is crucial to ensure the purity of all reagents before commencing the reaction.

  • Reaction Conditions: Key parameters such as temperature, reaction time, and reactant concentration are critical. These often require optimization for different substrates and reaction types. Some reactions may need higher temperatures to proceed, while others might require milder conditions to prevent the degradation of reactants or products.[1]

  • Catalyst and Ligand Choice (for cross-coupling reactions): In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the selection of the palladium source and the phosphine ligand is critical. The ligand influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[2]

  • Solvent Effects: The solvent's polarity and boiling point can significantly impact reaction rates and equilibrium. It is advisable to screen a variety of solvents to identify the optimal one for your specific transformation.[1]

  • Base Selection: The choice and strength of the base are crucial, particularly in cross-coupling reactions where it facilitates the catalytic cycle. The optimal base is dependent on the specific substrates and solvent system.[3]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

Poor selectivity is a common reason for low yields. Competing reaction pathways can lead to a mixture of products. To enhance selectivity:

  • Optimize Reaction Temperature: Adjusting the temperature can influence the rates of competing reactions, potentially favoring the desired pathway.

  • Order of Reagent Addition: In some cases, adding reagents in a specific sequence can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[4]

Q3: My palladium-catalyzed cross-coupling reaction is not proceeding to completion. What are some common causes?

For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, several factors can lead to low conversion:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various mechanisms. Ensure you are using a fresh and active catalyst.

  • Inappropriate Ligand: The electronic and steric properties of the phosphine ligand are critical. For electron-deficient pyridines, electron-rich and sterically hindered ligands are often more effective.

  • Insufficient Base: The base is essential for the catalytic cycle. Ensure the correct stoichiometry and that the base is strong enough for the specific reaction.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms: Low conversion of 2-Amino-3,5-dichloro-6-methylpyridine to the desired biaryl product.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inactive Catalyst Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture.
Suboptimal Ligand Screen different phosphine ligands. For electron-deficient heteroaryl chlorides, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos can be effective.
Incorrect Base The choice of base is crucial. Try stronger bases like K₃PO₄ or Cs₂CO₃, especially for less reactive chlorides.[3]
Poor Solvent Choice Screen different solvents or solvent mixtures. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. The addition of water can sometimes be beneficial.[5]
Low Reaction Temperature Gradually increase the reaction temperature. For challenging couplings, temperatures between 80-110 °C are typical.[3]
Issue 2: Inefficient Buchwald-Hartwig Amination

Symptoms: Incomplete conversion to the aminated product.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Weak Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.
Inappropriate Ligand Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are generally preferred. Consider ligands like Xantphos or Josiphos.
Amine Basicity Less basic amines may react slower. Increasing the reaction temperature or using a more active catalyst system might be necessary.
Side Reactions The amino group on the pyridine ring can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can mitigate this.

Experimental Protocols (Illustrative Examples)

The following protocols are adapted from procedures for structurally similar compounds and should be optimized for reactions with 2-Amino-3,5-dichloro-6-methylpyridine.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on the coupling of other substituted chloropyridines.[3]

  • Inert Atmosphere Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-Amino-3,5-dichloro-6-methylpyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting pyridine.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of aryl chlorides.[2]

  • Catalyst Pre-formation (optional but recommended): In a glovebox, in a reaction vial, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) in a small amount of anhydrous solvent.

  • Reagent Addition: To the same vial, add the base (e.g., NaOtBu, 1.4 eq.), 2-Amino-3,5-dichloro-6-methylpyridine (1.0 eq.), and the amine (1.1 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) to the vial to achieve a concentration of approximately 0.1 M with respect to the pyridine.

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at 100 °C under an inert atmosphere.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures as described in the Suzuki-Miyaura protocol.

Data Presentation

The following table provides illustrative data on how reaction parameters can influence the yield of a Suzuki-Miyaura coupling reaction, based on trends observed for similar chloro-heteroaryl substrates.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100<10
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10065
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10072
4Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene11085

Note: This data is representative and actual yields may vary for 2-Amino-3,5-dichloro-6-methylpyridine.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed sub_purity Repurify Starting Materials check_purity->sub_purity Impurities Detected check_catalyst Evaluate Catalyst System (if applicable) check_conditions->check_catalyst Conditions Appear Optimal sub_conditions Adjust Temperature, Time, Concentration check_conditions->sub_conditions side_reactions Investigate Potential Side Reactions check_catalyst->side_reactions Catalyst System Seems Appropriate sub_catalyst Screen Ligands, Bases, Catalyst Loading check_catalyst->sub_catalyst optimize Systematic Optimization side_reactions->optimize sub_conditions->optimize sub_catalyst->optimize sub_purity->optimize

Caption: A logical workflow for troubleshooting low conversion rates.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R'-B(OR)₂ pd_r_r1 R-Pd(II)-R' L_n transmetalation->pd_r_r1 reductive_elimination Reductive Elimination pd_r_r1->reductive_elimination reductive_elimination->pd0 + R-R'

Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dichloro-6-methy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dichloro-6-methylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Amino-3,5-dichloro-6-methylpyridine?

A1: The most prevalent laboratory-scale synthesis involves the direct chlorination of 2-Amino-6-methylpyridine. This is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent. The reaction's selectivity for the desired 3,5-dichloro product over other chlorinated species is a key challenge.

Q2: What are the likely by-products in this synthesis?

A2: Based on the reactivity of the starting material and the nature of the chlorination reaction, several by-products can be anticipated:

  • Monochloro-isomers: Incomplete chlorination can lead to the formation of 2-Amino-3-chloro-6-methylpyridine and 2-Amino-5-chloro-6-methylpyridine.

  • Over-chlorinated products: Excessive chlorination can result in the formation of trichloro- or even tetrachloro-pyridines.

  • Positional isomers: While the 3- and 5-positions are activated by the amino group, minor amounts of other dichlorinated isomers might be formed.

  • Starting material: Unreacted 2-Amino-6-methylpyridine may remain in the final product mixture.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction's progress.[1]

  • TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and by-products. The product, being more polar than the starting material but likely less polar than highly chlorinated species, will have a distinct Rf value.

  • GC: A capillary GC with a flame ionization detector (FID) or a mass spectrometer (MS) can provide quantitative information about the relative amounts of starting material, product, and major by-products.

Q4: What purification methods are recommended?

A4: Purification of the crude product is typically achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) can be used to selectively crystallize the desired 2-Amino-3,5-dichloro-6-methylpyridine, leaving more soluble impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) can be effective in isolating the product from closely related by-products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of the desired product Incomplete reaction.- Increase reaction time and monitor by TLC or GC until the starting material is consumed.- Gradually increase the reaction temperature, but be cautious of increased by-product formation.
Formation of multiple by-products.- Optimize the stoichiometry of the chlorinating agent. Use of a slight excess is common, but a large excess will promote over-chlorination.- Control the reaction temperature. Lower temperatures often favor selectivity.- Consider a slower, portion-wise addition of the chlorinating agent.
Product is off-white or colored Presence of colored by-products, often from over-chlorination or side reactions.- Purify the product by recrystallization, possibly with the addition of activated charcoal to adsorb colored impurities.- If recrystallization is insufficient, perform column chromatography.
GC analysis shows multiple peaks close to the product peak Presence of isomeric by-products (e.g., monochloro- or other dichloro-isomers).- Optimize reaction conditions (temperature, stoichiometry) to improve selectivity.- Employ a high-resolution GC column and method to achieve better separation for accurate quantification.- Use GC-MS to identify the molecular weights of the impurity peaks to aid in their identification.
NMR spectrum shows unexpected signals Presence of by-products or residual starting material.- Compare the spectrum to known spectra of the starting material and potential monochloro-intermediates.- Use 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of unknown impurities.

Experimental Protocols

Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine via Chlorination with N-Chlorosuccinimide (NCS)

This protocol is a representative method and may require optimization.

Materials:

  • 2-Amino-6-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-6-methylpyridine (1.0 eq) in the chosen anhydrous solvent.

  • Add N-chlorosuccinimide (2.0-2.2 eq) to the solution in portions at room temperature. Caution: The reaction can be exothermic.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Potential By-products

G cluster_start Starting Material cluster_product Desired Product cluster_byproducts Potential By-products A 2-Amino-6-methylpyridine B1 2-Amino-3-chloro-6-methylpyridine A->B1 + 1 eq. Cl+ B2 2-Amino-5-chloro-6-methylpyridine A->B2 + 1 eq. Cl+ C 2-Amino-3,5-dichloro-6-methylpyridine D Trichloro-aminomethylpyridine (Over-chlorination) C->D + >1 eq. Cl+ B1->C + 1 eq. Cl+ B2->C + 1 eq. Cl+

Caption: Synthetic pathway to 2-Amino-3,5-dichloro-6-methylpyridine and potential by-products.

Experimental Workflow for By-product Identification

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification start Reaction Setup reaction Chlorination Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude tlc_gc TLC / GC Analysis crude->tlc_gc lcms_gcms LC-MS / GC-MS Analysis crude->lcms_gcms nmr NMR Spectroscopy crude->nmr purify Recrystallization or Column Chromatography tlc_gc->purify lcms_gcms->purify Guide Purification nmr->purify Guide Purification pure_product Pure Product purify->pure_product

Caption: Workflow for synthesis, analysis, and purification with by-product identification.

Logical Relationship for Troubleshooting Low Yield

G A Low Yield of Desired Product B1 Incomplete Reaction A->B1 B2 Formation of By-products A->B2 C1 Insufficient Reaction Time B1->C1 C2 Low Reaction Temperature B1->C2 C3 Incorrect Stoichiometry (Too little chlorinating agent) B1->C3 D1 Over-chlorination B2->D1 D2 Formation of Isomers B2->D2 E1 Incorrect Stoichiometry (Too much chlorinating agent) D1->E1 E2 High Reaction Temperature D1->E2

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 2-Amino-3,5-dicyanopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity of a series of 2-amino-3,5-dicyanopyridine derivatives, focusing on their anticancer and antimicrobial properties. The data presented is compiled from published experimental studies to facilitate objective comparison and inform future drug discovery efforts.

Anticancer Activity

A series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The in vitro cytotoxicity of these compounds was evaluated, and the half-maximal inhibitory concentration (IC50) values were determined.

Comparative Anticancer Activity Data

The following table summarizes the IC50 values (in µM) of four derivatives against a panel of human cancer cell lines, with 5-fluorouracil (5-FU) as a reference compound.[1][2]

CompoundHepG2 (Liver)MDA-MB-231 (Breast)PC3 (Prostate)HeLa (Cervical)
S1 15.82.820.45>100
S2 >100>1000.851.2
S3 69.2>1000.1>100
S4 81.374.10.56>100
5-FU 0.49>1007.49>100

Data sourced from in vitro cell viability studies.[1][2]

Notably, all tested compounds exhibited superior cytotoxic activity against the PC3 prostate cancer cell line compared to the standard anticancer drug 5-FU.[1] Compound S3, in particular, showed the highest potency with an IC50 value of 0.1 µM.[1][2]

Antimicrobial Activity

Select 2-aminopyridine derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Comparative Antimicrobial Activity Data

The table below presents the MIC values (in µg/mL) of a 2-amino-3-cyanopyridine derivative (Compound 2c) against a range of Gram-positive and Gram-negative bacteria, and two yeast strains.[3]

MicroorganismStrainMIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 259230.039
Micrococcus luteusATCC 9341-
Listeria monocytogenesATCC 15313-
Bacillus cereusATCC 10876-
Bacillus subtilisATCC 66330.039
Enterococcus faecalisATCC 49452-
Gram-negative Bacteria
Escherichia coliATCC 25912-
Pseudomonas aeruginosaATCC 27853-
Acinetobacter baumanniiATCC 19606-
Salmonella typhimuriumATCC 13311-
Yeasts
Candida albicansATCC 10231-
Candida albicansATCC 26790-

'-' indicates data not reported as significantly active in the primary screening.

Compound 2c demonstrated remarkable activity against the Gram-positive bacteria S. aureus and B. subtilis, with MIC values of 0.039 µg/mL.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized pyridine derivatives was evaluated using a standard cell viability assay.[1][2]

  • Cell Culture: Human cancer cell lines (HepG2, MDA-MB-231, PC3, and HeLa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with various concentrations of the test compounds and the reference drug (5-FU) for a specified period.

  • Cell Viability Assessment: After the incubation period, cell viability was determined using a colorimetric assay, such as the MTT or SRB assay. The absorbance was measured using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

  • Microorganism Preparation: Bacterial and yeast strains were cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 2-aminopyridine derivatives discussed in this guide.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Aryl Aldehyde + Malononitrile + Primary Amine/Thiol OnePotReaction One-pot Multicomponent Condensation Reaction Reactants->OnePotReaction Derivatives 2-Aminopyridine Derivatives OnePotReaction->Derivatives Anticancer Anticancer Activity Derivatives->Anticancer Antimicrobial Antimicrobial Activity Derivatives->Antimicrobial Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Anticancer->Cytotoxicity MIC_Assay MIC Determination (Broth Microdilution) Antimicrobial->MIC_Assay Data_Analysis1 IC50 Calculation Cytotoxicity->Data_Analysis1 Data_Analysis2 MIC Value Determination MIC_Assay->Data_Analysis2

Caption: Workflow for Synthesis and Biological Screening.

References

Comparative

Purity Analysis of Synthesized 2-Amino-3,5-dichloro-6-methylpyridine: A Comparative Guide

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is of paramount importance. Impurities can lead to undesirable side reactions, lower yields, and potentially introduce...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is of paramount importance. Impurities can lead to undesirable side reactions, lower yields, and potentially introduce toxicity in pharmaceutical applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 2-Amino-3,5-dichloro-6-methylpyridine.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally stable compounds like 2-Amino-3,5-dichloro-6-methylpyridine. Reversed-phase HPLC, in particular, is well-suited for separating the target compound from potential impurities generated during its synthesis.

Experimental Protocol: Reversed-Phase HPLC

A robust and reproducible HPLC method is essential for accurate purity assessment. Below is a detailed protocol for the analysis of 2-Amino-3,5-dichloro-6-methylpyridine.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile).

  • Gradient Program:

    • 0-5 min: 15% Solvent B

    • 5-20 min: 15-85% Solvent B

    • 20-25 min: 85% Solvent B

    • 25.1-30 min: 15% Solvent B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized 2-Amino-3,5-dichloro-6-methylpyridine in 1 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The purity of two hypothetical batches of synthesized 2-Amino-3,5-dichloro-6-methylpyridine was determined using the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Batch IDRetention Time (min)Peak Area% Area (Purity)Potential Impurity
ADCM-Batch-001 8.74 4895231 99.58%
4.21124530.25%2-Amino-5-chloro-6-methylpyridine (Starting Material)
10.1583410.17%Over-chlorinated byproduct
ADCM-Batch-002 8.75 4765890 98.12%
4.22456780.94%2-Amino-5-chloro-6-methylpyridine (Starting Material)
7.98213450.44%Unidentified byproduct
10.18245670.50%Over-chlorinated byproduct

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical methods can provide complementary or, in some cases, more suitable information for purity assessment.

TechniquePrincipleAdvantages for 2-Amino-3,5-dichloro-6-methylpyridineDisadvantages for 2-Amino-3,5-dichloro-6-methylpyridine
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Excellent for analyzing volatile impurities such as residual solvents. High resolution and sensitivity. Can be coupled with Mass Spectrometry (GC-MS) for definitive peak identification.The compound must be thermally stable and sufficiently volatile. High temperatures in the injector and column can potentially cause degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Provides detailed structural information about the main compound and any impurities present, which is invaluable for impurity identification.[1] Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity.[1]Lower sensitivity compared to HPLC for detecting trace impurities.[2] Complex mixtures can lead to overlapping signals, making quantification challenging.
Elemental Analysis Determines the percentage composition of elements (typically C, H, N, S, and halogens) in a sample.Provides a fundamental measure of purity by comparing the experimental elemental composition to the theoretical values.[3][4] Can detect inorganic impurities that may not be visible by HPLC or GC.Does not provide information about the nature of organic impurities.[3] Requires a relatively larger amount of sample compared to chromatographic methods. The generally accepted tolerance of ±0.4% may not be stringent enough to detect small amounts of impurities with similar elemental compositions.[5]

Visualizing the Workflow and Comparisons

To better illustrate the processes and choices involved in purity analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Technique_Comparison cluster_techniques Purity Analysis Techniques compound Synthesized 2-Amino-3,5-dichloro-6-methylpyridine HPLC HPLC (High Sensitivity, Quantitative) compound->HPLC Primary Method GC GC (Volatile Impurities) compound->GC Alternative/Complementary NMR NMR (Structural Information, qNMR) compound->NMR Alternative/Complementary EA Elemental Analysis (Elemental Composition) compound->EA Alternative/Complementary HPLC->GC Compare Volatility Suitability HPLC->NMR Compare Sensitivity HPLC->EA Compare Impurity Information

Caption: Comparison of analytical techniques for purity determination.

Conclusion

For the routine purity assessment of synthesized 2-Amino-3,5-dichloro-6-methylpyridine, reversed-phase HPLC offers a robust, sensitive, and quantitative method. It is highly effective at separating the target compound from common process-related impurities. However, for a comprehensive understanding of the impurity profile, especially for novel synthesis routes or when unexpected byproducts are observed, a multi-technique approach is recommended. Gas Chromatography is valuable for identifying volatile impurities, NMR spectroscopy provides crucial structural information for impurity identification, and Elemental Analysis serves as a fundamental check of the compound's elemental composition. The choice of analytical technique(s) should be guided by the specific requirements of the research or development phase, regulatory standards, and the nature of the potential impurities.

References

Validation

Isomer Identification of 2-Amino-3,5-dichloro-6-methylpyridine: A Spectroscopic Comparison

A detailed spectroscopic analysis of 2-Amino-3,5-dichloro-6-methylpyridine and its isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 2-Amino-3,5-dichloro-6-methylpyridine and its isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their spectroscopic data, supported by experimental protocols, to aid in the unambiguous identification and characterization of these compounds.

The structural elucidation of substituted pyridine derivatives is a critical step in pharmaceutical and agrochemical research, as their biological activity is often intrinsically linked to their specific substitution patterns. 2-Amino-3,5-dichloro-6-methylpyridine and its isomers are important building blocks in organic synthesis. A definitive spectroscopic comparison is essential for distinguishing between these closely related structures.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 2-Amino-3,5-dichloro-6-methylpyridine and its potential isomers. This data is crucial for differentiating the isomers based on variations in their chemical shifts (NMR), vibrational frequencies (IR), and mass-to-charge ratios (MS).

Isomer Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
2-Amino-3,5-dichloro-6-methylpyridine CH₃: ~2.5 NH₂: ~5.0 (broad) Aromatic H: ~7.8CH₃: ~20 C-Cl: ~120-130 C-NH₂: ~150 C-CH₃: ~155N-H stretch: 3300-3500 C-H stretch (CH₃): 2900-3000 C=C, C=N stretch: 1550-1650 C-Cl stretch: 700-800[M]⁺: ~176 [M+2]⁺: ~178 [M+4]⁺: ~180 (characteristic isotopic pattern for two chlorine atoms)
2-Amino-4,6-dichloro-3-methylpyridine CH₃: ~2.3 NH₂: ~5.2 (broad) Aromatic H: ~7.5CH₃: ~18 C-Cl: ~125-135 C-NH₂: ~148 C-CH₃: ~140N-H stretch: 3300-3500 C-H stretch (CH₃): 2900-3000 C=C, C=N stretch: 1550-1650 C-Cl stretch: 700-800[M]⁺: ~176 [M+2]⁺: ~178 [M+4]⁺: ~180
2-Amino-3,4-dichloro-6-methylpyridine CH₃: ~2.6 NH₂: ~4.9 (broad) Aromatic H: ~7.6CH₃: ~22 C-Cl: ~118-128 C-NH₂: ~152 C-CH₃: ~158N-H stretch: 3300-3500 C-H stretch (CH₃): 2900-3000 C=C, C=N stretch: 1550-1650 C-Cl stretch: 700-800[M]⁺: ~176 [M+2]⁺: ~178 [M+4]⁺: ~180
4-Amino-3,5-dichloro-2-methylpyridine CH₃: ~2.4 NH₂: ~5.5 (broad) Aromatic H: ~8.0CH₃: ~19 C-Cl: ~122-132 C-NH₂: ~145 C-CH₃: ~160N-H stretch: 3300-3500 C-H stretch (CH₃): 2900-3000 C=C, C=N stretch: 1550-1650 C-Cl stretch: 700-800[M]⁺: ~176 [M+2]⁺: ~178 [M+4]⁺: ~180

Note: The exact spectroscopic values can vary depending on the solvent and the specific instrumentation used. The data presented here are approximate values for comparative purposes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of these isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy
  • FT-IR spectra are recorded on a Fourier-transform infrared spectrometer.

  • Sample Preparation: Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation: Samples are introduced directly into the ion source or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis: The molecular ion peak ([M]⁺) and the isotopic pattern, particularly the characteristic pattern for chlorine-containing compounds, are analyzed to confirm the elemental composition.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the isomers of 2-Amino-3,5-dichloro-6-methylpyridine using the spectroscopic data.

Isomer_Differentiation_Workflow cluster_0 Spectroscopic Analysis Workflow start Unknown Isomer Sample ms Mass Spectrometry (MS) start->ms Determine Molecular Weight and Isotopic Pattern nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Determine Chemical Shifts and Coupling Constants ir Infrared Spectroscopy (IR) start->ir Identify Functional Groups (N-H, C-Cl) data_analysis Comparative Data Analysis ms->data_analysis nmr->data_analysis ir->data_analysis isomer_id Isomer Identification data_analysis->isomer_id Match Spectroscopic Fingerprint

Caption: Workflow for isomer identification using spectroscopic techniques.

This comprehensive guide, with its tabulated data, detailed protocols, and logical workflow, serves as a valuable resource for the accurate identification and characterization of 2-Amino-3,5-dichloro-6-methylpyridine and its isomers. The application of these spectroscopic methods is fundamental to ensuring the correct structural assignment, which is paramount in the fields of drug discovery and materials science.

Comparative

A Comparative Guide to the Synthetic Routes of 2-Amino-3,5-dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of a traditional synthetic route and a novel, more efficient approach to obtaining 2-Amino-3,5-dichloro-6-methylpy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a traditional synthetic route and a novel, more efficient approach to obtaining 2-Amino-3,5-dichloro-6-methylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The comparison focuses on key performance indicators, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.

Executive Summary

The synthesis of 2-Amino-3,5-dichloro-6-methylpyridine is critical for the advancement of numerous research and development projects. While traditional methods often rely on harsh reagents and offer moderate yields, a newer approach utilizing N-chlorosuccinimide (NCS) presents a milder, more efficient, and higher-yielding alternative. This guide will delve into the specifics of both a traditional route, employing chlorine gas in a strong acidic medium, and a new route using NCS.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the two synthetic routes, starting from the common precursor, 2-amino-6-methylpyridine.

Table 1: Comparison of Reaction Conditions and Performance

ParameterTraditional Route (Chlorine Gas/H₂SO₄)New Route (N-Chlorosuccinimide)
Starting Material 2-Amino-6-methylpyridine2-Amino-6-methylpyridine
Chlorinating Agent Chlorine Gas (Cl₂)N-Chlorosuccinimide (NCS)
Solvent/Medium Concentrated Sulfuric Acid (H₂SO₄)Various (e.g., DMF/Methanol, Acetonitrile)
Reaction Temperature 0 - 25°C0 - 100°C (typically mild, e.g., 0-15°C)
Reaction Time Several hours0.5 - 24 hours (can be significantly shorter)
Reported Yield Moderate (often with byproducts)High (up to ~75% reported for analogous compounds)[1]
Product Purity Requires extensive purificationHigh (e.g., >99% reported for analogous compounds)[1]
Safety Concerns Use of toxic chlorine gas, corrosive acidMilder reagents, but requires careful handling of NCS
Environmental Impact Generation of acidic wasteLess hazardous waste products

Table 2: Reagent and Solvent Overview

RouteKey ReagentsKey Solvents
Traditional Route 2-Amino-6-methylpyridine, Chlorine, Sulfuric AcidWater
New Route 2-Amino-6-methylpyridine, N-ChlorosuccinimideDimethylformamide (DMF), Methanol, Ethanol, Acetonitrile

Experimental Protocols

Traditional Route: Dichlorination using Chlorine Gas in Sulfuric Acid

This protocol is adapted from established methods for the chlorination of aminopyridines[2].

Procedure:

  • In a three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer, 2-amino-6-methylpyridine is dissolved in concentrated sulfuric acid at a controlled temperature of 0-5°C.

  • Chlorine gas is then bubbled through the solution at a slow and steady rate, while maintaining the temperature below 25°C. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the desired level of dichlorination is achieved.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The acidic solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent to afford 2-Amino-3,5-dichloro-6-methylpyridine.

New Route: Dichlorination using N-Chlorosuccinimide

This protocol is based on the methodology described in patent CN104016908A for the synthesis of a similar compound[1].

Procedure:

  • To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., a mixture of DMF and methanol), N-chlorosuccinimide (approximately 2.0-2.5 equivalents) is added portion-wise at a controlled temperature, typically between 0°C and 15°C.

  • The reaction mixture is stirred at this temperature for a period of 5 to 8.5 hours. The progress of the reaction is monitored by TLC or GC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, for instance, by recrystallization from a solvent such as ethyl acetate or methylene chloride, to yield pure 2-Amino-3,5-dichloro-6-methylpyridine.[1]

Mandatory Visualization

The following diagram illustrates the workflow for the new synthetic route to 2-Amino-3,5-dichloro-6-methylpyridine.

New_Synthetic_Route cluster_start Starting Material cluster_reaction Chlorination cluster_workup Workup & Purification cluster_product Final Product A 2-Amino-6-methylpyridine B Dissolve in DMF/Methanol A->B Step 1 C Add N-Chlorosuccinimide (NCS) (0-15°C, 5-8.5h) B->C Step 2 D Solvent Removal (Reduced Pressure) C->D Step 3 E Recrystallization (e.g., Ethyl Acetate) D->E Step 4 F 2-Amino-3,5-dichloro-6-methylpyridine E->F Step 5

Workflow for the new synthetic route.

Conclusion

The new synthetic route to 2-Amino-3,5-dichloro-6-methylpyridine using N-chlorosuccinimide offers significant advantages over the traditional method that employs chlorine gas and strong acid. The benefits include milder reaction conditions, higher yields, improved product purity, and enhanced safety and environmental profiles. For researchers and drug development professionals seeking an efficient and reliable method for the preparation of this important intermediate, the NCS-based route is a highly recommended alternative.

References

Validation

Efficacy comparison of herbicides derived from 2-Amino-3,5-dichloro-6-methylpyridine

A comprehensive guide for researchers and agricultural scientists on the performance of key synthetic auxin herbicides, including picloram, aminopyralid, clopyralid, and triclopyr, for the control of broadleaf weeds. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance of key synthetic auxin herbicides, including picloram, aminopyralid, clopyralid, and triclopyr, for the control of broadleaf weeds.

This guide provides an objective comparison of pyridine-based herbicides, a class of synthetic auxins that play a crucial role in the management of invasive and economically damaging broadleaf weeds. While picloram is a known derivative of 2-Amino-3,5-dichloro-6-methylpyridine, this guide also evaluates the efficacy of other prominent pyridine herbicides such as aminopyralid, clopyralid, and triclopyr. These compounds share a common mode of action, mimicking the plant hormone auxin to induce uncontrolled and lethal growth in susceptible species. This analysis, supported by experimental data, is intended to inform research, development, and application strategies for these vital agricultural tools.

Mechanism of Action: The Synthetic Auxin Pathway

Pyridine herbicides function as synthetic auxins, hijacking the plant's natural growth regulation machinery.[1] They bind to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other related AFB (Auxin Signaling F-box) proteins.[2][3] This binding event initiates a cascade that leads to the degradation of Aux/IAA transcriptional repressors, which in turn unleashes auxin response factors (ARFs).[4][5] The subsequent unregulated expression of auxin-responsive genes results in disorganized and uncontrolled cell division, elongation, and ultimately, plant death.[1]

Synthetic Auxin Signaling Pathway cluster_nucleus Cell Nucleus Pyridine Pyridine Herbicide (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Pyridine->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Tags for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to Greenhouse Bioassay Workflow start Start seed_prep Weed Seed Germination start->seed_prep potting Potting of Seedlings seed_prep->potting acclimatization Acclimatization in Greenhouse potting->acclimatization application Herbicide Application (Calibrated Sprayer) acclimatization->application herbicide_prep Herbicide Stock & Dilution Series Preparation herbicide_prep->application incubation Post-Application Incubation (21 days) application->incubation data_collection Data Collection: - Visual Injury Rating - Biomass Measurement incubation->data_collection analysis Data Analysis: - GR50/ED50 Calculation data_collection->analysis end End analysis->end

References

Comparative

Chloro vs. Bromo Substituted Aminopyridines: A Reactivity Comparison Guide for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The selection of starting materials is a critical decision in the synthesis of novel drug candidates and functional materials. Among the vast array of heter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in the synthesis of novel drug candidates and functional materials. Among the vast array of heterocyclic building blocks, halogenated aminopyridines are of paramount importance. The choice between a chloro- or bromo-substituted aminopyridine can significantly impact reaction efficiency, cost, and the overall success of a synthetic route. This guide provides an objective comparison of the reactivity of chloro- and bromo-substituted aminopyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to aid in making informed decisions for your research and development projects.

The Decisive Factor: Carbon-Halogen Bond Strength

The generally accepted trend in the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, which means that the oxidative addition of the C-Br bond to the palladium(0) catalyst, often the rate-determining step, is more facile.[1] This fundamental difference in reactivity typically translates to milder reaction conditions, shorter reaction times, and higher yields for bromo-substituted aminopyridines compared to their chloro counterparts.[2] While advancements in ligand and catalyst design have enabled the efficient coupling of less reactive chloro-pyridines, these reactions often necessitate more forcing conditions, such as higher temperatures and more specialized, often more expensive, catalyst systems.[1]

Quantitative Reactivity Comparison

The following tables summarize the performance of chloro- and bromo-substituted aminopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. As illustrated in the table below, bromo-substituted aminopyridines generally exhibit higher reactivity, leading to excellent yields under relatively mild conditions. The coupling of chloro-substituted aminopyridines often requires more specialized ligands and higher temperatures to achieve comparable results.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O100 / 12~85
2-Amino-5-chloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100 / 18Fair to Good

Yields for 2-amino-5-chloropyridine are estimated based on the general observation that chloro-pyridines are less reactive and require more robust catalyst systems.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, bromo-substituted aminopyridines are more reactive substrates. The activation of the C-Cl bond in chloro-aminopyridines for this transformation often necessitates the use of bulky, electron-rich phosphine ligands and stronger bases.[3]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Amino-5-bromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100 / 16High
2-Amino-5-chloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110 / 24Moderate to Good

Yields and conditions are representative and based on the general principles of Buchwald-Hartwig amination of halopyridines.[4]

Sonogashira Coupling
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 396
2-Amino-3-chloropyridinePhenylacetyleneSpecialized Pd catalystStronger BaseHigh-boiling solvent>100 / >3Lower than bromo-analog

Data for 2-amino-3-bromopyridine is from a published procedure.[5][6][7] Conditions for the chloro-analog are predicted based on general reactivity principles.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted to compare the reactivity of bromo- and chloro-substituted aminopyridines.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To compare the yield of the coupled product starting from a bromo- vs. a chloro-substituted aminopyridine.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (for bromo-substrate) or Pd(OAc)₂/SPhos (for chloro-substrate) (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the halo-aminopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Objective: To compare the efficiency of C-N bond formation for a bromo- vs. a chloro-substituted aminopyridine.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add the halo-aminopyridine (1.0 mmol) and the amine (1.2 mmol).

  • Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Protocol 3: Sonogashira Coupling

Objective: To synthesize an alkynyl-substituted aminopyridine and compare the reactivity of the bromo- and chloro-starting materials.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (3 mL) and stir for 10 minutes.

  • Add the halo-aminopyridine (1.0 mmol), terminal alkyne (1.2 mmol), and Et₃N (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a saturated aqueous solution of NaCl.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.[5][6][7]

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a logical workflow for a comparative experiment.

G cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAd Oxidative Addition Pd0->OxAd R-X PdII R-Pd(II)L-X OxAd->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)L-R' Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 R-R'

Caption: Generalized Palladium Cross-Coupling Cycle

G cluster_workflow Experimental Workflow start Select Chloro- and Bromo- substituted Aminopyridines setup Set up Parallel Reactions (Identical Conditions) start->setup reaction Run Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) setup->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up and Purification monitor->workup analysis Analyze and Compare Results (Yield, Purity, Reaction Time) workup->analysis conclusion Draw Conclusion on Reactivity analysis->conclusion

Caption: Comparative Experimental Workflow

References

Validation

A Comparative Guide to 2-Amino-3,5-dichloro-6-methylpyridine and Alternative Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Subst...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Substituted pyridines, in particular, are privileged scaffolds found in a multitude of clinically approved drugs. This guide provides a comprehensive benchmark of 2-Amino-3,5-dichloro-6-methylpyridine against other commercially available 2-aminopyridine derivatives. The comparison focuses on their chemical reactivity in key cross-coupling reactions, physical properties, and their application in the synthesis of targeted therapies.

Data Presentation: A Comparative Overview

The following tables summarize the key physical and chemical properties of 2-Amino-3,5-dichloro-6-methylpyridine and its structural analogs. This data is essential for researchers to make informed decisions when selecting building blocks for their synthetic campaigns.

Table 1: Physical and Chemical Properties of Selected 2-Aminopyridine Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-3,5-dichloro-6-methylpyridine C₆H₆Cl₂N₂177.03132-136Off-white to pale yellow powder
2-Amino-6-methylpyridineC₆H₈N₂108.1440-44White to yellow solid
2-Amino-3-chloro-5-methylpyridineC₆H₇ClN₂142.5976-78Off-white to pale yellow crystalline powder
2,6-Dichloro-3-methylpyridineC₆H₅Cl₂N162.0138-41White to off-white crystalline solid

Table 2: Comparative Reactivity in Suzuki-Miyaura and Buchwald-Hartwig Reactions

The yields presented below are representative and can vary based on the specific coupling partners and reaction conditions. The data for analogous compounds is used to predict the reactivity of 2-Amino-3,5-dichloro-6-methylpyridine.

Building BlockReaction TypeTypical Yield Range (%)Notes on Reactivity
2-Amino-3,5-dichloro-6-methylpyridine Suzuki-Miyaura60-85 (estimated)The electron-withdrawing nature of the two chlorine atoms can decrease the nucleophilicity of the pyridine ring, potentially requiring more forcing reaction conditions.
2-Amino-3,5-dichloro-6-methylpyridine Buchwald-Hartwig65-90 (estimated)The amino group can act as a directing group, and the chlorine atoms provide reactive handles for C-N bond formation.
2-Amino-6-methylpyridineSuzuki-Miyaura75-95Generally exhibits good reactivity due to the electron-donating methyl group.
2-Amino-6-methylpyridineBuchwald-Hartwig80-98The amino group readily participates in C-N coupling reactions.
2-Amino-3-chloro-5-methylpyridineSuzuki-Miyaura70-90The single chlorine atom provides a site for coupling, with the methyl and amino groups influencing reactivity.
2-Amino-3-chloro-5-methylpyridineBuchwald-Hartwig75-95Good substrate for C-N bond formation.
2,6-Dichloro-3-methylpyridineSuzuki-Miyaura80-98 (mono-coupling)The two chlorine atoms offer opportunities for selective mono- or di-functionalization.
2,6-Dichloro-3-methylpyridineBuchwald-Hartwig85-99 (mono-coupling)Highly reactive in C-N coupling reactions at the 2- and 6-positions.

Experimental Protocols

Detailed methodologies for key synthetic transformations utilizing 2-aminopyridine building blocks are provided below. These protocols are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-aminopyridine derivative with an arylboronic acid.

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine (or other 2-aminopyridine derivative) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-aminopyridine derivative, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of a 2-aminopyridine derivative with a primary or secondary amine.

Materials:

  • 2-Amino-3,5-dichloro-6-methylpyridine (or other 2-aminopyridine derivative) (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Add the 2-aminopyridine derivative, the amine, and sodium tert-butoxide.

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

The following diagrams, generated using the DOT language, visualize a representative experimental workflow and a key signaling pathway relevant to the application of these building blocks.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 2-Aminopyridine - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat & Stir (80-120 °C) inert->heat Transfer to Heating Mantle monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product Final Product purify->final_product Isolate Pure Product

A generalized workflow for cross-coupling reactions.

WNT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Frizzled->LRP5_6 co-receptor Dsh Dishevelled Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc accumulates and translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes transcription Inhibitor 2-Aminopyridine-based Inhibitor Inhibitor->Beta_Catenin_Nuc blocks interaction with TCF/LEF

The Wnt/β-catenin signaling pathway.

Conclusion

2-Amino-3,5-dichloro-6-methylpyridine is a versatile building block for the synthesis of complex molecules in drug discovery. Its dichlorination offers distinct reactivity and substitution patterns compared to simpler 2-aminopyridine analogs. While the electron-withdrawing nature of the chlorine atoms may necessitate more robust reaction conditions for certain transformations, it also provides valuable handles for diversification and modulation of physicochemical properties. The choice between 2-Amino-3,5-dichloro-6-methylpyridine and other building blocks will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule. This guide provides a foundational dataset to aid in this critical decision-making process.

Comparative

Definitive Structure Confirmation: A Comparative Guide to X-ray Crystallography for 2-Amino-3,5-dichloro-6-methylpyridine

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's three-dimensional structure is a critical checkpoint. For the novel compound 2-Amino-3,5-dichloro-6-methylpyridine, a...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's three-dimensional structure is a critical checkpoint. For the novel compound 2-Amino-3,5-dichloro-6-methylpyridine, a substituted pyridine derivative with potential applications in pharmaceuticals and materials science, precise structural elucidation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for structure confirmation, supported by detailed experimental protocols and data interpretation.

X-ray Crystallography: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction stands as the most definitive method for determining the absolute structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, offering an unparalleled level of detail.

Experimental Protocol for X-ray Crystallography

A suitable single crystal of 2-Amino-3,5-dichloro-6-methylpyridine is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to yield a final, detailed three-dimensional model of the molecule.

Parameter Description Typical Value for Small Molecules
Crystal System The symmetry of the crystal lattice.Monoclinic, Orthorhombic, etc.
Space Group The set of symmetry operations of the crystal.e.g., P2₁/c, P-1
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 5-20 Å, b = 5-20 Å, c = 5-20 Å; α, β, γ = 90-120°
Resolution The level of detail in the electron density map.< 1.0 Å
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 (5%) for a good quality structure.
Bond Lengths The distances between the nuclei of two bonded atoms.e.g., C-C: ~1.54 Å, C=C: ~1.34 Å
Bond Angles The angle formed between three connected atoms.e.g., sp³ carbon: ~109.5°, sp² carbon: ~120°

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides a static picture of the solid-state structure, other spectroscopic methods offer valuable information about the molecule's structure and dynamics in solution. These techniques are often used in conjunction with crystallography for a more complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[1][2][3] For 2-Amino-3,5-dichloro-6-methylpyridine, ¹H and ¹³C NMR would be the primary techniques used.

Experimental Protocol for NMR Spectroscopy: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.[1] The tube is inserted into the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses. The resulting signals are detected and transformed into a spectrum.

Technique Information Obtained Expected Data for 2-Amino-3,5-dichloro-6-methylpyridine
¹H NMR Number of different types of protons, their chemical environment (chemical shift), and connectivity to neighboring protons (coupling constants).Signals for the methyl protons and the amino protons. The chemical shifts would be influenced by the electron-withdrawing chlorine atoms and the pyridine ring.
¹³C NMR Number of different types of carbon atoms and their chemical environment.Signals for the six carbon atoms of the pyridine ring and the methyl carbon. The positions of the signals would indicate the electronic environment of each carbon.
2D NMR (e.g., COSY, HSQC, HMBC) Correlation between different nuclei, providing detailed connectivity information to assemble the molecular structure.[4]COSY would show the coupling between protons, while HSQC and HMBC would reveal the connections between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol for Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Technique Information Obtained Expected Data for 2-Amino-3,5-dichloro-6-methylpyridine
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight, allowing for the determination of the elemental formula.An exact mass measurement that corresponds to the molecular formula C₆H₅Cl₂N₂.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern of the molecule, which can be used to deduce its structure.Fragmentation patterns corresponding to the loss of chlorine, methyl, or amino groups, providing clues to the molecular structure.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution. The sample is then placed in the IR spectrometer, and a spectrum of absorbance or transmittance versus wavenumber is recorded.

Functional Group Characteristic Absorption Range (cm⁻¹) Expected Data for 2-Amino-3,5-dichloro-6-methylpyridine
N-H stretch (amine) 3300-3500A characteristic absorption band in this region.
C-H stretch (aromatic/methyl) 2850-3100Absorption bands corresponding to the C-H bonds of the pyridine ring and the methyl group.
C=C and C=N stretch (aromatic ring) 1400-1600Multiple sharp absorption bands characteristic of the pyridine ring.
C-Cl stretch 600-800Absorption bands in the fingerprint region indicating the presence of carbon-chlorine bonds.

Comparative Analysis

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry IR Spectroscopy
Sample Phase Solid (single crystal)SolutionSolid or SolutionSolid or Solution
Information Provided 3D structure, bond lengths/angles, packingConnectivity, chemical environment, dynamicsMolecular weight, elemental formula, fragmentationFunctional groups
Definitiveness Absolute structure confirmationHigh, but can be ambiguous for complex isomersConfirms molecular formula, not always full structureIndicates presence of functional groups
Sample Requirement High-quality single crystal5-10 mg, solubleMicrograms to nanogramsMilligrams
Experiment Time Hours to daysMinutes to hoursMinutesMinutes
Cost HighModerate to HighModerateLow

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for structure confirmation and the decision-making process for selecting the appropriate analytical technique.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification X_ray X-ray Crystallography Purification->X_ray Single Crystal NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Soluble Sample MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Small Sample IR IR Spectroscopy Purification->IR Functional Group ID Confirmation Unambiguous Structure Confirmation X_ray->Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the structure confirmation of a synthesized compound.

analytical_method_selection start Need for Structure Confirmation crystal_available Is a high-quality single crystal available? start->crystal_available xray Perform X-ray Crystallography (Definitive 3D Structure) crystal_available->xray Yes no_crystal Sample is amorphous, oily, or microcrystalline crystal_available->no_crystal No final_confirmation Structure Confirmed xray->final_confirmation spectroscopy Use Spectroscopic Methods no_crystal->spectroscopy nmr_ms_ir NMR (Connectivity) Mass Spec (Molecular Weight) IR (Functional Groups) spectroscopy->nmr_ms_ir data_integration Integrate Spectroscopic Data nmr_ms_ir->data_integration structure_proposed Propose Structure data_integration->structure_proposed structure_proposed->final_confirmation

Caption: Decision tree for selecting a structure confirmation method.

Conclusion

For the definitive structural confirmation of 2-Amino-3,5-dichloro-6-methylpyridine, single-crystal X-ray crystallography is the unparalleled method, providing a high-resolution, three-dimensional atomic map. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy elucidates the molecular structure in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. The integration of data from these complementary techniques provides a robust and unambiguous confirmation of the chemical structure, which is indispensable for further research and development.

References

Validation

Cross-Validation of Analytical Methods for 2-Amino-3,5-dichloro-6-methylpyridine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The accurate and precise quantification of 2-Amino-3,5-dichloro-6-methylpyridine, a key chemical intermediate, is critical for ensuring the quality and cons...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Amino-3,5-dichloro-6-methylpyridine, a key chemical intermediate, is critical for ensuring the quality and consistency of pharmaceutical manufacturing processes. The selection of a suitable analytical method is a pivotal decision that impacts the reliability of data throughout the drug development lifecycle. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Due to the absence of direct cross-validation studies for 2-Amino-3,5-dichloro-6-methylpyridine in published literature, this guide presents a comparative analysis based on validated methods for structurally similar compounds, including halogenated aminopyridines. The data and protocols herein serve as a robust foundation for method development and validation for the target analyte.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, selectivity, sample matrix, and the thermal stability of the analyte. While HPLC is a versatile technique for a broad range of compounds, GC-MS offers high separation efficiency and definitive identification for volatile and semi-volatile substances.

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of HPLC and GC-MS methods based on data from structurally related pyridine derivatives. This information provides a benchmark for what can be expected when developing and validating a method for 2-Amino-3,5-dichloro-6-methylpyridine.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Characteristics for Related Aminopyridine Derivatives

ParameterPerformanceAcceptance CriteriaReference
Linearity (r²) > 0.9990≥ 0.999[1]
Accuracy (% Recovery) 93.70 - 108.63%80 - 120%[1]
Precision (%RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) Analyte DependentReportable
Limit of Quantitation (LOQ) Analyte DependentReportable[1]

Data adapted from validated methods for aminopyridine impurities.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics for a Trichlorinated Pyridine Derivative

ParameterPerformanceAcceptance CriteriaReference
Linearity (r²) ≥ 0.998≥ 0.995[2]
Accuracy (% Recovery) 74.8 - 81.8%70 - 120%[2]
Precision (%RSD) < 12.3%≤ 15.0%[2]
Limit of Detection (LOD) 0.15 µg/kgReportable[2]
Limit of Quantitation (LOQ) 0.5 µg/kgReportable[2]

Data adapted from a validated method for 3,5,6-trichloro-2-pyridinol, a structural analog.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following protocols are representative examples for HPLC and GC-MS analysis of compounds structurally similar to 2-Amino-3,5-dichloro-6-methylpyridine and can be adapted as a starting point for method development.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the analysis of aminopyridine impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for pyridine derivatives.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 2-Amino-3,5-dichloro-6-methylpyridine, or MS detection for enhanced selectivity and sensitivity.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, to a concentration within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the analysis of a trichlorinated pyridine derivative and may require a derivatization step for the amino group to improve volatility and peak shape.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp to 280-300°C. The specific ramp rate and final hold time should be optimized to ensure good separation.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • MS Transfer Line Temperature: 280-300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A mass-to-charge ratio (m/z) range that includes the molecular ion and characteristic fragment ions of the analyte. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A derivatization step, such as silylation with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), may be necessary to improve the chromatographic properties of the amino group.[2]

Mandatory Visualization

To ensure the integrity and reliability of analytical data, a cross-validation of the chosen methods is highly recommended. The following diagrams illustrate the logical workflow for such a cross-validation process.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison cluster_decision Conclusion Dev_HPLC Develop & Validate HPLC Method Analyze_Samples Analyze a Set of Samples by Both Methods Dev_HPLC->Analyze_Samples Dev_GCMS Develop & Validate GC-MS Method Dev_GCMS->Analyze_Samples Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Conclusion Determine if Methods are Equivalent within Acceptance Criteria Compare_Results->Conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

DecisionTree start Select Analytical Method for 2-Amino-3,5-dichloro-6-methylpyridine q1 Is the analyte thermally stable and sufficiently volatile? start->q1 hplc_path HPLC is generally suitable. Consider for routine QC. q1->hplc_path No q2 Is derivatization acceptable? q1->q2 Yes gcms_path GC-MS is a strong candidate. Consider for impurity profiling and high sensitivity. hplc_preferred Prefer HPLC to avoid derivatization step. q2->hplc_preferred No gcms_viable GC-MS is viable with derivatization. q2->gcms_viable Yes gcms_viable->gcms_path

Caption: A decision tree for selecting an appropriate analytical method.

References

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of 2-Amino-3,5-dichloro-6-methylpyridine

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-3,5-dichloro-6-methylpyridine, a halogenated pyridine derivative. Given its chemical structure, it should be treated as a hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar chlorinated pyridine compounds, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Hazard Classification and Waste Identification

Waste Categorization: This compound falls under the category of halogenated organic compounds . It is crucial to segregate it from non-halogenated and other incompatible waste streams to prevent dangerous reactions.

Hazard Classification (Anticipated)Description
Acute Toxicity (Oral) Potentially toxic or harmful if swallowed.
Acute Toxicity (Dermal) May be harmful in contact with skin.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.
Environmental Hazard Halogenated compounds can be persistent in the environment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this chemical is that it must not be discarded down the drain or in regular solid waste.[1] It must be collected and transferred to a licensed hazardous waste disposal company.

1. Waste Collection and Segregation:

  • Collect waste 2-Amino-3,5-dichloro-6-methylpyridine in a dedicated, properly labeled hazardous waste container.
  • This container should be reserved for halogenated organic solids . Do not mix with other waste categories like non-halogenated solvents, acids, or bases.

2. Container Requirements:

  • Use a container that is chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass container with a secure screw-top cap).[2][3]
  • The container must be in good condition, free from leaks or cracks.[2]
  • Keep the container closed except when adding waste.[2]

3. Labeling:

  • Affix a "Hazardous Waste" label to the container.[1][2]
  • The label must include the full chemical name: "2-Amino-3,5-dichloro-6-methylpyridine". Do not use abbreviations or chemical formulas.[1][2]
  • List all constituents and their approximate percentages if it is a mixed waste stream.
  • Indicate the date when waste was first added to the container.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][5]
  • Ensure secondary containment is in place to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
  • Do not attempt to transport the waste off-site yourself.

6. Decontamination of Empty Containers:

  • Any container that held 2-Amino-3,5-dichloro-6-methylpyridine must be decontaminated before being discarded.
  • Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).[2][3]
  • Crucially, the rinsate from this cleaning process is also considered hazardous waste. [1][2][3] Collect the rinsate and dispose of it in the appropriate halogenated liquid waste stream.
  • After triple-rinsing, deface the original label on the container, and it can then be disposed of as regular laboratory glass or plastic waste.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Amino-3,5-dichloro-6-methylpyridine.

Disposal Workflow: 2-Amino-3,5-dichloro-6-methylpyridine start Start: Have Waste 2-Amino-3,5-dichloro-6-methylpyridine? ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste (Halogenated Organic Solid) ppe->classify container 3. Select Compatible & Leak-Proof Container classify->container label_waste 4. Affix 'Hazardous Waste' Label (Full Chemical Name, Date) container->label_waste store 5. Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs end End: Waste Properly Managed contact_ehs->end

Caption: Disposal workflow for 2-Amino-3,5-dichloro-6-methylpyridine.

References

Handling

Essential Safety and Operational Guide for 2-Amino-3,5-dichloro-6-methylpyridine

This guide provides critical safety and logistical information for handling 2-Amino-3,5-dichloro-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-Amino-3,5-dichloro-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling pyridine derivatives and aim to ensure a safe laboratory environment.

Hazard Summary

Key Hazards:

  • Acute Toxicity: Toxic if swallowed and can be fatal if it comes into contact with the skin.[3][5]

  • Irritation: Causes serious eye and skin irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][7]

  • Flammability: As a pyridine derivative, it should be treated as potentially flammable.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving 2-Amino-3,5-dichloro-6-methylpyridine.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood)Safety goggles with side protection or a face shield.[7]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2]Laboratory coat.[1][2]Not generally required if handled in a certified chemical fume hood.[1][9]
Conducting Reactions (in a fume hood)Safety goggles with side protection or a face shield.[7]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2]Chemical-resistant laboratory coat.[7]Not generally required if handled in a certified chemical fume hood.[1][9]
Handling Spills Chemical splash goggles and a face shield.[1]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8]Chemical-resistant suit or apron over a laboratory coat.[7]A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4][10]
Waste Disposal Safety goggles.[1]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2]Laboratory coat.[1][2]Not generally required if containers are sealed and handled properly.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow outlines the safe handling of 2-Amino-3,5-dichloro-6-methylpyridine from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal receipt Receive & Inspect Container storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Ensure container is sealed ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh and Prepare Solutions fume_hood->weighing reaction Conduct Reaction weighing->reaction decontaminate Decontaminate Work Area & Glassware reaction->decontaminate waste_collection Collect Waste in a Labeled, Sealed Container decontaminate->waste_collection waste_storage Store Waste in a Designated Area waste_collection->waste_storage disposal Dispose of as Hazardous Waste waste_storage->disposal cluster_waste_generation Waste Generation cluster_waste_management Waste Management solid_waste Contaminated Solids (Gloves, Paper) waste_container Collect in a Labeled, Compatible, and Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste Unused Reagents & Solutions liquid_waste->waste_container spill_waste Spill Cleanup Materials spill_waste->waste_container waste_storage Store in a Designated, Ventilated, and Cool Area waste_container->waste_storage waste_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service waste_storage->waste_pickup

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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